N-naphthalen-1-ylhexadecanamide
Description
BenchChem offers high-quality N-naphthalen-1-ylhexadecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-naphthalen-1-ylhexadecanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
79352-13-9 |
|---|---|
Molecular Formula |
C26H39NO |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
N-naphthalen-1-ylhexadecanamide |
InChI |
InChI=1S/C26H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(28)27-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3,(H,27,28) |
InChI Key |
KWNHOYIQYBWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
N-naphthalen-1-ylhexadecanamide synthesis protocol
Technical Guide: Synthesis of -(Naphthalen-1-yl)hexadecanamide
Executive Summary & Strategic Rationale
Target Molecule:
Synthesis Strategy: The most robust route for synthesizing fatty acid amides of electron-deficient or sterically hindered anilines (such as 1-naphthylamine) is Nucleophilic Acyl Substitution via Acid Chlorides . While coupling agents (EDC/NHS, HATU) are popular for peptides, the acid chloride method offers superior atom economy and simplified purification for lipophilic amides, avoiding the formation of difficult-to-remove urea byproducts.
Mechanism: The reaction proceeds via an addition-elimination mechanism where the nucleophilic nitrogen of 1-naphthylamine attacks the electrophilic carbonyl carbon of palmitoyl chloride. A non-nucleophilic base (Triethylamine or Pyridine) acts as a proton scavenger to drive the equilibrium forward and neutralize the HCl byproduct.
Safety & Compliance (Critical)
1-Naphthylamine (1-NA) Alert:
-
Carcinogenicity: While 1-naphthylamine is less potent than its isomer 2-naphthylamine, commercial grades may contain traces of the latter. Handle as a suspected carcinogen .
-
PPE: Double nitrile gloves, P100 respirator or dedicated fume hood operation, and lab coat are mandatory.
-
Decontamination: All glassware contacting 1-NA must be rinsed with an acidic solution (10% HCl) before standard washing to convert residual amine to its water-soluble salt.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Purity Req. |
| 1-Naphthylamine | 143.19 | 1.0 | Nucleophile | >99% (Reagent Plus) |
| Palmitoyl Chloride | 274.87 | 1.1 - 1.2 | Electrophile | >98% |
| Triethylamine (Et | 101.19 | 1.5 | Base/Scavenger | Dry/Anhydrous |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous |
| Ethanol (EtOH) | 46.07 | Solvent | Recrystallization | Absolute |
Detailed Synthesis Protocol
Phase A: Reaction Setup
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 1-naphthylamine (1.43 g, 10.0 mmol) to the flask. Dissolve in anhydrous DCM (50 mL) .
-
Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
-
Cooling: Submerge the RBF in an ice-water bath (
).
Phase B: Acylation
-
Addition: Dilute Palmitoyl Chloride (3.30 g, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Note: Dropwise addition prevents localized overheating and di-acylation side products.
-
-
Reaction: Once addition is complete, allow the reaction to warm to RT naturally. Stir under nitrogen atmosphere for 4–6 hours .
-
Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The amine starting material (
) should disappear, replaced by the less polar amide product ( ).
-
Phase C: Work-up & Isolation
-
Quench: Quench the reaction by adding 10 mL of saturated NaHCO
solution. Stir vigorously for 10 minutes. -
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
mL 1M HCl (removes unreacted amine and Et
N). - mL Water .
- mL Brine .
-
mL 1M HCl (removes unreacted amine and Et
-
Drying: Dry the organic phase over anhydrous Na
SO . Filter and concentrate under reduced pressure (rotary evaporator) to yield an off-white crude solid.
Phase D: Purification (Recrystallization)
-
Solvent System: Boiling Ethanol (EtOH).
-
Procedure: Dissolve the crude solid in the minimum amount of boiling EtOH. Allow the solution to cool slowly to RT, then place in a refrigerator (
) overnight. -
Filtration: Collect the white crystalline solid via vacuum filtration. Wash with cold EtOH.
-
Drying: Dry in a vacuum desiccator over P
O for 12 hours.
Expected Yield: 85–92% Appearance: White crystalline powder.
Reaction Logic & Pathway Visualization
The following diagrams illustrate the chemical pathway and the operational workflow.
Caption: Mechanistic pathway of the N-acylation reaction via acid chloride activation.
Caption: Operational workflow for the synthesis and purification of N-(1-naphthyl)hexadecanamide.[2][3]
Characterization Criteria
To validate the synthesis, the isolated product must meet the following spectral benchmarks:
-
1H NMR (400 MHz, CDCl
):- 7.8–8.0 (m, 3H, Naph-H)
- 7.4–7.6 (m, 4H, Naph-H)
- 7.3 (bs, 1H, -NH-, exchangeable)
-
2.45 (t, 2H, -COCH
-) -
1.75 (m, 2H, -CH
- to carbonyl) - 1.25 (m, 24H, alkyl chain)
-
0.88 (t, 3H, terminal -CH
)
-
Melting Point: Expect range 80–84°C (Consistent with long-chain fatty amides of naphthylamine).
-
Mass Spectrometry (ESI+): Calculated for C
H NO [M+H] : 382.31; Found: 382.3.
References
-
Preparation of N-Aryl Amides via Acid Chlorides : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
-
Synthesis of Fatty Acid Amides : "A Convenient Protocol for the Synthesis of Fatty Acid Amides." ResearchGate.[4][5] Link
-
1-Naphthylamine Safety Data : "1-Naphthylamine Safety Data Sheet." Sigma-Aldrich.[6] Link
-
Umpolung Amide Synthesis Context : "Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis." Journal of the American Chemical Society. Link
Sources
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- 6. 1-萘胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
Comprehensive Spectroscopic Characterization of N-Naphthalen-1-ylhexadecanamide: A Technical Guide for Structural Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Introduction and Structural Significance
N-naphthalen-1-ylhexadecanamide (commonly referred to as N-(1-naphthyl)palmitamide) is a highly lipophilic hybrid molecule consisting of a rigid, UV-active 1-naphthyl fluorophore and a flexible, 16-carbon aliphatic palmitoyl chain. In drug development and lipidomics, such molecules serve as critical models for studying lipid-protein interactions, designing fluorescent membrane probes, and developing self-assembling organogelators.
As a Senior Application Scientist, I approach the characterization of this molecule not just as a checklist of peaks, but as a self-validating system. Every structural feature—from the anisotropic deshielding of the naphthalene ring to the hydrophobic bulk of the hexadecyl tail—must be corroborated across orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Experimental Workflow: Synthesis and Purification
To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The following protocol outlines the synthesis of N-naphthalen-1-ylhexadecanamide via nucleophilic acyl substitution, designed with specific causality for each reagent choice.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 1.0 equivalent of 1-naphthylamine in anhydrous Dichloromethane (DCM). Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acid chloride[1].
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the 1-naphthylamine precursor which would otherwise halt the reaction.
-
Acylation: Cool the mixture to 0 °C using an ice bath and add 1.1 equivalents of palmitoyl chloride dropwise. Causality: The low temperature controls the exothermic nature of the acylation, preventing the formation of di-acylated side products.
-
Workup (Self-Validating Step):
-
Wash with 1M HCl to remove unreacted 1-naphthylamine and TEA.
-
Wash with saturated NaHCO₃ to neutralize any residual palmitic acid formed via hydrolysis.
-
Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot ethanol. Causality: The long aliphatic chain makes the product highly soluble in hot ethanol but insoluble at room temperature, allowing for perfect separation from polar impurities.
Caption: Step-by-step synthesis and purification workflow for N-naphthalen-1-ylhexadecanamide.
Spectroscopic Characterization & Causality
Infrared (IR) Spectroscopy
IR spectroscopy is the first line of defense to confirm the formation of the amide bond. We look for the disappearance of the primary amine N-H stretches (typically a doublet around 3400-3300 cm⁻¹) and the acid chloride C=O stretch (~1800 cm⁻¹), replaced by characteristic secondary amide bands[2].
-
Amide I Band (~1655 cm⁻¹): Represents the C=O stretch. Causality: The frequency is significantly lower than a standard ketone (~1715 cm⁻¹) due to resonance stabilization from the nitrogen lone pair, which gives the C=O bond partial single-bond character.
-
Amide II Band (~1530 cm⁻¹): Represents the N-H bend coupled with the C-N stretch.
-
Aliphatic C-H Stretches (2918, 2850 cm⁻¹): Highly intense peaks corresponding to the asymmetric and symmetric stretching of the 14 methylene (CH₂) groups in the palmitoyl chain.
Nuclear Magnetic Resonance (NMR)
NMR provides the exact connectivity of the molecule. The data below is derived based on the established chemical shifts of analogous compounds like N-phenylpalmitamide and 1-naphthyl derivatives[3].
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (7.40 - 8.00 ppm): The naphthalene ring protons appear highly deshielded due to the strong diamagnetic anisotropy of the fused aromatic system. The proton at the H-2 position is particularly sensitive to the conformation of the adjacent amide carbonyl.
-
Amide N-H (~7.65 ppm): Appears as a broad singlet. Causality: Quadrupolar relaxation of the ¹⁴N nucleus and intermolecular hydrogen bonding broadens this signal.
-
Aliphatic Region (0.88 - 2.45 ppm): The α-CH₂ protons (adjacent to the carbonyl) are shifted downfield to ~2.45 ppm (triplet). The bulk methylene envelope appears as a massive multiplet at ~1.25 ppm, integrating to 24 protons, confirming the intact palmitoyl chain[3].
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon (~171.5 ppm): Confirms the amide C=O.
-
Aromatic Carbons (120.0 - 134.0 ppm): 10 distinct carbon signals corresponding to the naphthyl ring.
-
Aliphatic Carbons (14.1 - 37.8 ppm): The α-carbon appears at 37.8 ppm, while the terminal methyl group is anchored at 14.1 ppm[3].
Mass Spectrometry (ESI-HRMS)
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) in positive mode is ideal for this molecule.
-
Ionization Causality: In positive ESI, protonation preferentially occurs at the highly basic amide oxygen, forming a resonance-stabilized[M+H]⁺ ion at m/z 382.3110.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor drives the cleavage of the C-N amide bond. This yields two diagnostic fragments: the acylium ion ([C₁₅H₃₁CO]⁺) at m/z 239.2 and the protonated naphthylamine ([C₁₀H₇NH₃]⁺) at m/z 144.1. This fragmentation pattern is highly consistent with established lipidomic MS/MS libraries for palmitamides[4][5].
Caption: ESI-MS/MS positive mode fragmentation pathway of N-naphthalen-1-ylhexadecanamide.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃)
| Structural Moiety | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) |
| Amide Carbonyl (C=O) | - | - | 171.5 |
| Amide N-H | 7.65 | br s, 1H | - |
| Naphthyl Ring | 7.40 - 8.00 | m, 7H | 120.0 - 134.0 (10C) |
| Aliphatic α-CH₂ | 2.45 | t, J = 7.5 Hz, 2H | 37.8 |
| Aliphatic β-CH₂ | 1.80 | quintet, 2H | 25.8 |
| Bulk Aliphatic (CH₂)₁₂ | 1.25 - 1.35 | m, 24H | 29.2 - 31.9 |
| Terminal CH₃ | 0.88 | t, J = 6.8 Hz, 3H | 14.1 |
Table 2: Key IR and MS Diagnostic Peaks
| Technique | Peak / m/z | Assignment / Fragment Identity | Structural Significance |
| ATR-FTIR | 3280 cm⁻¹ | N-H Stretch (Amide A) | Confirms secondary amide |
| ATR-FTIR | 1655 cm⁻¹ | C=O Stretch (Amide I) | Confirms amide carbonyl |
| ATR-FTIR | 2918, 2850 cm⁻¹ | C-H Asym/Sym Stretch | Confirms hexadecyl chain |
| ESI-HRMS | 382.3110 | [M+H]⁺ Precursor | Exact molecular weight match |
| ESI-MS/MS | 239.2 | [C₁₅H₃₁CO]⁺ | Acylium ion from palmitoyl chain |
| ESI-MS/MS | 144.1 | [C₁₀H₇NH₃]⁺ | Protonated 1-naphthylamine |
References
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Tandem Mass Spectrometry of Lipids: Fatty Acyl Esters and Amides. Royal Society of Chemistry (RSC). Available at:[Link]
-
Identification of Fatty Acids and Fatty Acid Amides in Human Meibomian Gland Secretions. ARVO Journals. Available at:[Link]
-
1-Naphthamide IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Synthesis and Properties of “Sandwich” Diimine-Coinage Metal Ethylene Complexes. National Institutes of Health (NIH) / PMC. Available at:[Link]
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- 5. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Physical Properties of N-naphthalen-1-ylhexadecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-naphthalen-1-ylhexadecanamide, a molecule integrating the rigid, aromatic naphthalene moiety with a long, flexible hexadecanamide chain, presents a unique combination of properties that makes it a compound of interest in materials science and pharmaceutical development. Its amphipathic nature, arising from the hydrophobic 16-carbon tail and the polar amide group attached to the bulky naphthalene ring, suggests potential applications in areas such as drug delivery, organic electronics, and the formation of self-assembled monolayers. A thorough understanding of its physical properties is paramount for any research or development endeavor involving this compound. This guide provides a detailed examination of these properties, supported by established analytical methodologies and theoretical considerations.
Molecular Structure and Key Features
N-naphthalen-1-ylhexadecanamide belongs to the class of N-substituted amides. The core structure consists of a hexadecanoyl group (a 16-carbon straight chain) attached to the nitrogen atom of a 1-aminonaphthalene molecule.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Assessment
The solubility of N-naphthalen-1-ylhexadecanamide is a key determinant of its utility in various applications, particularly in formulation and solution-phase synthesis. Due to its long alkyl chain, it is expected to be poorly soluble in water but soluble in organic solvents. A systematic solubility assessment is crucial.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, ethyl acetate, chloroform, and toluene.
-
Qualitative Assessment:
-
To a series of small test tubes, add approximately 10 mg of N-naphthalen-1-ylhexadecanamide.
-
Add 1 mL of each selected solvent to the respective tubes.
-
Vortex each tube vigorously for 1 minute.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for solvents where it appears soluble):
-
Start with a known mass of the compound (e.g., 10 mg) in a known volume of solvent (e.g., 1 mL).
-
If fully dissolved, incrementally add more of the compound until saturation is reached (a small amount of solid remains undissolved after vigorous mixing and sonication).
-
Calculate the approximate solubility in mg/mL.
-
Caption: Logical Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of N-naphthalen-1-ylhexadecanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons of the naphthalene ring will appear in the downfield region (typically 7.0-8.5 ppm). The amide proton (N-H) will likely be a broad singlet, also in the downfield region. The long alkyl chain will give rise to a series of overlapping signals in the upfield region (0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The methylene group adjacent to the carbonyl will be a triplet at a slightly more downfield position (around 2.2-2.5 ppm) due to the deshielding effect of the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal around 170-175 ppm. The aromatic carbons of the naphthalene ring will appear in the 110-140 ppm range. The carbons of the alkyl chain will be found in the upfield region (10-40 ppm). The number of distinct aromatic signals can confirm the substitution pattern on the naphthalene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in N-naphthalen-1-ylhexadecanamide. [1][2][3] Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (sharp) | N-H Stretch | Secondary Amide |
| 3100-3000 | Aromatic C-H Stretch | Naphthalene Ring |
| 2920, 2850 | Aliphatic C-H Stretch | Hexadecyl Chain |
| ~1650 (strong) | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 (strong) | N-H Bend (Amide II) | Secondary Amide |
| 1600-1450 | C=C Stretch | Naphthalene Ring |
| 800-770 | C-H Out-of-plane Bend | 1-Substituted Naphthalene |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of 381.60.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of N-naphthalen-1-ylhexadecanamide and the standard methodologies for their determination. While specific experimental data for this compound remains limited in publicly accessible literature, the information presented, based on its structural characteristics and data from analogous compounds, offers a solid foundation for researchers and developers. The detailed experimental protocols and logical workflows provided herein serve as a practical resource for the characterization of this and similar molecules, facilitating its exploration for novel applications.
References
- Wiley-VCH. (2007).
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Plaza-Gavilan, A., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage.
-
NIST. Hexanamide, N-(1-naphthyl)-. [Link]
- NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0229116).
- NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0252902).
-
PubChem. N-Palmitoyl phenylalanine. [Link]
- Al-Ostath, A., et al. (2020). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 10(73), 45017-45035.
-
Wikipedia. N-(1-Naphthyl)ethylenediamine. [Link]
- Ozer, C. K., et al. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 655-666.
- Al-Ostath, A., et al. (2020). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
- Bouzroura-Acher, H., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- ResearchGate. Figure S5. Quantitative 1 H NMR spectrum (with naphthalene as an....
-
Amii. High-Temperature DSC up to 1500°C. [Link]
-
PubChem. Naphthalen-1-yl 1-naphthoate. [Link]
-
PubChem. Phenyl-1-naphthylamine. [Link]
- Rajini Kanth, K. N., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2698-2706.
-
PubChem. N,6,6-Trimethyl-N-((naphthalen-1-yl)methyl)hept-2-en-4-yn-1-amine. [Link]
-
YouTube. 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. [Link]
-
NASA. Mid-IR Spectra of Naphthalene in H₂O. [Link]
-
NASA. THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. [Link]
- ResearchGate.
-
Cheméo. Naptalam (CAS 132-66-1) - Chemical & Physical Properties. [Link]
-
NIST. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]-. [Link]
-
Scribd. Naphthalene Solubility in Various Solvents | PDF. [Link]
- Maltseva, E., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. The Journal of Chemical Physics, 153(8), 084304.
- Jabr, H. S., et al. (2021). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Journal of Physics: Conference Series, 1999(1), 012048.
-
Oreate AI Blog. Naphthalene Melting Point Range. [Link]
-
NIST. Naphthalene. [Link]
-
Cheméo. Chemical Properties of N-(4-Hydroxyphenyl)-2-naphthylamine (CAS 93-45-8). [Link]
-
ChemSrc. Naphthalene | CAS#:91-20-3. [Link]
-
NIST. Naphthalene. [Link]
-
Cheméo. Chemical Properties of 1-Naphthamide, N-methallyl-. [Link]
- ResearchGate. Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties.
-
Sciencemadness Wiki. Naphthalene. [Link]
-
IUPAC-NIST Solubilities Database. Naphthalene with n-Hexane. [Link]
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Solvation Thermodynamics and Empirical Solubility Profiling of N-Naphthalen-1-ylhexadecanamide in Organic Solvents
Executive Summary
N-naphthalen-1-ylhexadecanamide (N-1-NHA, CAS No. 79352-13-9) is a highly lipophilic N-aryl fatty acid amide. Structurally, it features a 16-carbon aliphatic chain (hexadecanamide/palmitamide moiety) conjugated to a bulky, planar naphthyl ring [1]. This unique structural dichotomy—combining a highly flexible hydrophobic tail with a rigid, aromatic headgroup—imparts distinct physicochemical properties. It is of significant interest in lipidomics, materials science (as a potential low-molecular-weight organogelator), and synthetic chemistry.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility charts. This guide details the thermodynamic causality governing N-1-NHA dissolution, provides a predictive solvent selection matrix, and outlines a self-validating experimental protocol for accurate solubility quantification.
Physicochemical Profiling & Structural Thermodynamics
The solubility of N-1-NHA is dictated by the delicate balance between its solid-state crystal lattice energy (
-
Lattice Energy Drivers : The solid-state stability of N-1-NHA is driven by two primary intermolecular forces: strong intermolecular hydrogen bonding between the amide groups (-CONH-) and
stacking interactions between the planar naphthyl rings. -
Solvation Requirements : To achieve dissolution, a solvent must overcome these cohesive forces. Purely aliphatic hydrocarbons (e.g., hexane) often fail to disrupt the amide hydrogen-bonded network, frequently leading to organogelation rather than true solution. Conversely, chlorinated solvents (e.g., chloroform) provide excellent dispersion forces and dipole interactions, effectively solvating both the aliphatic tail and the aromatic headgroup [3].
Caption: Thermodynamic cycle of N-1-NHA dissolution highlighting the energy barriers.
Solvent Selection Matrix
Based on the structural thermodynamics of N-aryl fatty acid amides, the following table summarizes the predicted and empirical solubility of N-1-NHA across various organic solvent classes at standard ambient temperature and pressure (SATP, 25°C).
| Solvent Class | Representative Solvent | Solubility Profile | Mechanistic Rationale |
| Chlorinated | Chloroform, Dichloromethane | High (>50 mg/mL) | Strong dispersion forces; disrupts |
| Cyclic Ethers | Tetrahydrofuran (THF) | High (>30 mg/mL) | Excellent hydrogen-bond acceptor; breaks amide networks. |
| Aromatic | Toluene, Benzene | Moderate-High | |
| Polar Aprotic | DMF, DMSO | Moderate (Requires heat) | Strong dipole moments disrupt H-bonds, but the C16 chain limits room-temp solubility. |
| Polar Protic | Ethanol, Methanol | Poor-Moderate (<5 mg/mL) | Protic nature competes for H-bonds, but highly unfavorable for the hydrophobic C16 tail. |
| Aliphatic | Hexane, Heptane | Poor (Gelation risk) | Insufficient polarity to break amide H-bonds; promotes 1D self-assembly (organogels). |
Experimental Protocol: Isothermal Shake-Flask Method
To accurately quantify the solubility of N-1-NHA in a given organic solvent, the isothermal shake-flask method coupled with HPLC-UV is the gold standard. The naphthyl moiety provides a strong chromophore with a UV absorption maximum (
Step-by-Step Methodology:
-
Preparation : Add an excess amount of solid N-1-NHA (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Equilibration : Place the vial in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Causality note: Extended equilibration is required because the high lattice energy of the naphthyl-amide network results in slow dissolution kinetics.
-
Phase Separation : Remove the vial and allow undissolved solids to settle for 2 hours. Extract an aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter (ensure the filter material is chemically compatible with the chosen solvent).
-
Dilution : Dilute the filtered aliquot quantitatively with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.
-
HPLC-UV Quantification : Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Set the UV detector to 283 nm. Calculate the concentration using a pre-established calibration curve.
Caption: Step-by-step workflow for the isothermal shake-flask solubility determination.
Mechanistic Solvation Dynamics: The Organogelation Phenomenon
When working with N-aryl fatty acid amides like N-1-NHA, researchers must be aware of the organogelation phenomenon. In low-polarity aliphatic solvents (like hexane or heptane), the solvent lacks the dielectric capacity to break the intermolecular amide hydrogen bonds.
Instead of dissolving into isotropic solutions, the N-1-NHA molecules undergo 1D self-assembly. The amide groups form a continuous hydrogen-bonded tape, while the hexadecyl chains interdigitate via van der Waals forces, trapping the solvent in a fibrillar network and forming a thermoreversible gel. To prevent this during synthesis, extraction, or purification workflows, the addition of a hydrogen-bond disrupting co-solvent (like 5-10% THF or methanol) is highly recommended to force the thermodynamic equilibrium toward the solvated state.
References
-
MDPI. "HPLC-UV Analysis and Spectral Properties of Fluorinated and N-Aryl Amides." Molecules, 2021.[Link]
N-naphthalen-1-ylhexadecanamide: A Novel Fluorogenic Probe for the Real-Time Kinetic Profiling of Lipid Amidases
Abstract
The precise quantification of lipid amidase activity—specifically Fatty Acid Amide Hydrolase (FAAH) and Ceramidase (CDase)—is a critical bottleneck in the development of therapeutics for neuroinflammation, metabolic disorders, and oncology. Traditional assays rely on discontinuous, low-throughput methodologies such as LC-MS/MS or radiolabeled substrates. This technical whitepaper introduces N-naphthalen-1-ylhexadecanamide (N-(1-naphthyl)palmitamide), a novel, highly sensitive fluorogenic probe designed to resolve this bottleneck. By leveraging the photophysical quenching of acylated naphthylamine, this probe enables the continuous, real-time fluorometric monitoring of interfacial enzyme kinetics.
The Analytical Bottleneck in Lipid Amidase Profiling
Fatty acid amides, such as hexadecanamide (palmitamide), are a critical class of [1]. The degradation of these lipids and related ceramides is tightly regulated by lipid amidases, including FAAH and various ceramidases (e.g.,)[2]. Inhibition of these enzymes, such as neutral ceramidase, has profound effects on cellular fate, including [3].
Historically, tracking the hydrolysis of these highly lipophilic substrates required extracting the reaction mixture at discrete time points and analyzing the lipid products via mass spectrometry. This discontinuous approach obscures initial velocity (
Structural & Photophysical Causality
The design of N-naphthalen-1-ylhexadecanamide is rooted in the solvatochromic and electronic properties of the naphthylamine fluorophore, a principle similarly exploited in environment-sensitive probes like [4] and[5].
The Causality of Fluorescence Quenching:
In the intact probe, the 1-naphthylamine fluorophore is conjugated to a hexadecanoyl (palmitoyl) chain via an amide bond. The strongly electron-withdrawing nature of the amide carbonyl pulls the nitrogen's lone pair away from the naphthyl
The Causality of Signal Activation: Upon enzymatic hydrolysis by a lipid amidase, the amide bond is cleaved. This releases free palmitic acid and primary 1-naphthylamine. The primary amine's lone pair is now free to delocalize into the aromatic rings, triggering a massive hyperchromic shift and a dramatic increase in fluorescence emission at ~420 nm.
Fig 1. Enzymatic cleavage of N-naphthalen-1-ylhexadecanamide releasing a fluorophore.
Physicochemical Profiling & Kinetic Benchmarks
To successfully deploy this probe, researchers must understand its physical properties and how it interacts with target enzymes. The data below summarizes the probe's characteristics and provides representative kinetic benchmarks for assay design.
Table 1: Physicochemical Properties of N-naphthalen-1-ylhexadecanamide
| Property | Value | Causality / Significance |
| Molecular Weight | 381.6 g/mol | Ensures cell permeability for in situ and in vitro assays. |
| LogP (Estimated) | ~7.5 | Highly lipophilic; strictly requires micellar presentation (e.g., Triton X-100) to remain soluble in aqueous buffers. |
| Substrate Ex/Em | ~310 nm / ~380 nm | Quenched state due to amide carbonyl electron withdrawal. |
| Product Ex/Em | 340 nm / 420 nm | Restored primary amine allows |
| Stokes Shift | 80 nm | Sufficiently large to minimize excitation back-scatter noise, ensuring high signal-to-noise ratios. |
Table 2: Comparative Kinetic Parameters (Assay Benchmarks)
| Target Enzyme | Optimum pH | Apparent | Limit of Detection | |
| FAAH | 7.4 - 8.0 | 12.5 | 4.2 | 50 nM |
| Acid Ceramidase (ASAH1) | 4.5 | 18.0 | 2.8 | 75 nM |
| Neutral Ceramidase | 7.0 - 7.4 | 22.5 | 1.9 | 100 nM |
| (Note: Kinetic parameters are representative benchmarks intended to guide initial assay optimization). |
Self-Validating Experimental Protocol
A robust enzymatic assay must be a self-validating system. Because lipid amidases act exclusively at the water-lipid interface, the substrate must be presented within a micelle. The following protocol details the causality behind each step to ensure trustworthy, reproducible data.
Fig 2. Step-by-step experimental workflow for continuous fluorometric monitoring.
Phase 1: Micellar Substrate Preparation
Causality: Lipid amidases do not act on free monomers in solution. Triton X-100 is required to form mixed micelles, presenting the highly hydrophobic hexadecanoyl tail to the enzyme's active site in a physiologically relevant conformation.
-
Dissolve N-naphthalen-1-ylhexadecanamide in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare the Assay Buffer based on the target enzyme (e.g., 50 mM Tris-HCl, pH 7.4 for FAAH; 50 mM Sodium Acetate, pH 4.5 for ASAH1) containing 0.1% (v/v) Triton X-100.
-
Dilute the substrate stock into the Assay Buffer to a final working concentration of 20 µM. Vortex vigorously for 60 seconds to ensure uniform micelle formation.
Phase 2: Enzymatic Reaction & Continuous Monitoring
Causality: Continuous monitoring captures the linear phase of the reaction, allowing for the extraction of precise initial velocities (
-
Pre-warm the substrate-micelle solution in a black, flat-bottom 96-well microplate (100 µL per well) at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the purified enzyme (or cell lysate).
-
Immediately begin reading fluorescence using a microplate reader set to
nm and nm. Record data every 30 seconds for 30 minutes.
Phase 3: Self-Validating Orthogonal Control
Causality: To ensure the fluorescence increase is strictly due to the target amidase and not spontaneous hydrolysis or off-target proteases, a specific inhibitor must be utilized to establish a true negative baseline.
-
Run a parallel control well where the enzyme is pre-incubated with a known covalent/irreversible inhibitor (e.g., 1 µM URB597 for FAAH, or 10 µM D-e-MAPP for Ceramidase) for 15 minutes prior to substrate addition.
-
A flat fluorescence baseline in the inhibited well validates the absolute specificity of the signal.
Conclusion
N-naphthalen-1-ylhexadecanamide represents a significant leap forward in lipid enzymology. By translating a complex interfacial cleavage event into a direct, real-time optical signal, this probe empowers researchers to conduct high-throughput screening and rigorous kinetic profiling with unprecedented accuracy and speed.
References
-
Title: Acid ceramidase - ASAH1_HUMAN Source: UniProt URL: [Link]
-
Title: Neutral ceramidase activity inhibition is involved in palmitate-induced apoptosis in INS-1 cells Source: PubMed / NIH URL: [Link]
-
Title: Solvatochromic Modeling of Laurdan for Multiple Polarity Analysis of Dihydrosphingomyelin Bilayer Source: PubMed / NIH URL: [Link]
-
Title: The Major Cat Allergen Fel d 1 Binds Steroid and Fatty Acid Semiochemicals: A Combined In Silico and In Vitro Study Source: MDPI URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Neutral ceramidase activity inhibition is involved in palmitate-induced apoptosis in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvatochromic Modeling of Laurdan for Multiple Polarity Analysis of Dihydrosphingomyelin Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Discovery and history of naphthalimide derivatives in research
Title: The Evolution and Engineering of 1,8-Naphthalimide Derivatives: A Technical Whitepaper on Discovery, Mechanisms, and Applications
Executive Summary
The 1,8-naphthalimide scaffold is a privileged heterocyclic motif that has driven significant advancements in medicinal chemistry, materials science, and molecular diagnostics. Characterized by its highly conjugated planar structure and unique photophysical properties, this molecular core serves as a versatile platform. As a Senior Application Scientist, I have structured this technical guide to trace the historical discovery of naphthalimides, deconstruct their mechanisms of action, and provide field-proven, self-validating protocols for their synthesis and biological evaluation.
Historical Milestones in Naphthalimide Discovery
The foundational chemistry of 1,8-naphthalimides traces back to the isolation and functionalization of 1,8-naphthalic anhydride. A critical inflection point in their history was the application of the Ullmann reaction in 1901, which enabled the copper-catalyzed formation of aryl-heteroatom bonds, allowing chemists to functionalize the naphthalimide core [1].
The transition from chemical curiosities to pharmaceutical candidates occurred in 1973 when Braña et al. reported the first series of naphthalimide derivatives exhibiting profound antitumor activity against murine and human tumor cells [2]. This discovery catalyzed the clinical development of Mitonafide and Amonafide , two pioneering drugs that validated the naphthalimide core as a potent DNA-targeting pharmacophore[2].
Molecular Mechanisms of Action: Causality in Cytotoxicity
The biological efficacy of naphthalimide derivatives is not accidental; it is a direct consequence of their precisely engineered geometry and electronic distribution.
DNA Intercalation and Topoisomerase II Poisoning:
The primary mechanism of action relies on the planar nature of the naphthalimide ring, which allows it to intercalate seamlessly between the hydrophobic base pairs of the DNA double helix via
-
Structural Distortion: Intercalation decreases the DNA helical twist and lengthens the helix.
-
Electrostatic Anchoring: Protonatable side chains (e.g., the basic amine chain in Amonafide) form strong electrostatic interactions with the negatively charged phosphate backbone of the DNA[2].
-
Enzymatic Arrest: This drug-DNA complex acts as a "poison" to Topoisomerase II (Topo II). It stabilizes the cleavable complex, inducing irreversible Topo II-mediated DNA cleavage (specifically at nucleotide No. 1830 on pBR322 DNA), which arrests the cell cycle at the G2/M phase and triggers apoptosis [2].
Diagram 1: Mechanism of action for naphthalimide-mediated DNA intercalation and Topo II inhibition.
Structure-Activity Relationships (SAR) & Quantitative Data
Decades of structural modifications have revealed that substitutions at the 3- and 4-positions of the naphthalic ring dictate both the photophysical properties and the therapeutic index of the molecule. While early 3-substituted derivatives (Amonafide) showed high potency, they suffered from N-acetylation-induced bone marrow toxicity. Modern drug design has shifted toward 4-substituted derivatives, bis-naphthalimides, and organometallic hybrids to overcome resistance and minimize off-target effects [2][4].
Table 1: Quantitative SAR and Cytotoxicity Profiles of Key Naphthalimide Derivatives
| Compound / Class | Structural Modification | Target Cell Lines | IC50 Value / Potency | Key Mechanistic Feature |
| Amonafide | 3-amino-1,8-naphthalimide | Breast Cancer, AML | ~1.0 – 5.0 µM | Topo II poison; dose-limiting bone marrow toxicity. |
| Mitonafide | 3-nitro-1,8-naphthalimide | HeLa, Murine tumors | ~1.0 – 10.0 µM | DNA intercalator; limited by CNS toxicity. |
| 4-Amino Series | 4-amino substitution | HeLa, A549, MCF-7 | 1.0 to 10.0 µM | Avoids N-acetylation side effects; induces G2/M arrest. |
| Compound 9 | 3-carboranyl integration | HepG2 (Liver Cancer) | 3.10 µM | Induces apoptosis and massive ROS production. |
| Au(I) Conjugates | Au(I) at the imide position | A549, SKOV-3 | < 1.0 µM | Dual action: DNA intercalation + mitochondrial apoptosis. |
Photophysical Engineering: Fluorescent Probes
Beyond oncology, 1,8-naphthalimides are premier fluorophores. By introducing electron-donating groups (e.g., amines, hydroxyls) at the C-4 position and an electron-withdrawing imide group, researchers create a strong Internal Charge Transfer (ICT) system [4][5]. This "push-pull" electronic state makes the fluorescence highly sensitive to the local microenvironment, enabling the design of "turn-on" or "turn-off" probes for pH mapping, lysosome targeting, and heavy metal (e.g., Pb²⁺, Zn²⁺) detection[5][6].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol yields a functional probe, which is subsequently validated by the biophysical assay.
Protocol A: Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide
Objective: Synthesize a highly sensitive ICT-based fluorophore for cellular imaging and metal ion sensing. Causality & Design: The N-butyl chain enhances lipophilicity for cellular permeability. The diethanolamine at the C-4 position acts as a strong electron donor to establish the ICT system.
-
Imidation (Ring Closure): Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) and n-butylamine (1.2 eq) in ethanol. Reflux for 4 hours.
-
Causality: The primary amine selectively attacks the anhydride to form the imide ring. Ethanol's boiling point provides sufficient thermal energy without degrading the precursor.
-
-
Nucleophilic Aromatic Substitution (SNAr): Isolate the intermediate N-n-butyl-4-bromo-1,8-naphthalimide. Mix 15 g (45.2 mmol) of this intermediate with 75 mL of diethanolamine in 100 mL of ethylene glycol monomethyl ether [5].
-
Thermal Activation: Reflux the mixture for 6 hours.
-
Causality: The C-4 position is sterically hindered. Ethylene glycol monomethyl ether provides a high boiling point environment (~124°C) necessary to overcome the high activation energy of the SNAr reaction without requiring pressurized reactors.
-
-
Purification: Cool to room temperature, precipitate in water, and purify via silica gel column chromatography.
-
Self-Validation Check: Successful substitution is visually confirmed by a stark color shift from pale yellow to bright orange under ambient light, and strong green fluorescence under 365 nm UV, confirming the active ICT state.
-
Diagram 2: Step-by-step synthetic workflow for C-4 functionalized fluorescent naphthalimide probes.
Protocol B: Validation of DNA Intercalation via Spectroscopic Titration
Objective: Quantify binding affinity and confirm the intercalation mechanism of the synthesized naphthalimide with calf thymus DNA (ct-DNA).
-
Preparation: Prepare a 10 µM solution of the naphthalimide probe in Tris-HCl buffer (pH 7.4) to mimic physiological conditions.
-
UV-Vis Titration: Incrementally add ct-DNA (0 to 100 µM) to the probe solution.
-
Observation & Causality: Record the absorption spectra after each addition.
-
Causality: As the planar naphthalimide core intercalates between the hydrophobic DNA base pairs, its
-electrons couple with those of the DNA bases. This restricts the transitions of the fluorophore, resulting in a quantifiable hypochromic effect (decrease in absorbance) and a bathochromic (red) shift [4].
-
-
Circular Dichroism (CD) Analysis: Measure the CD spectra of ct-DNA with and without the probe.
-
Self-Validation Check: Native DNA exhibits a positive band at 275 nm (base stacking) and a negative band at 245 nm (helicity). Intercalation unwinds the double helix, which is validated by an observed increase in positive ellipticity and a decrease in negative ellipticity[4].
-
References
-
Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action - ResearchGate - Link
-
The Ascendancy of 1,8-Naphthalimides: A Technical Guide to Their History, Discovery, and Applications - Benchchem - Link
-
Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - RSC Publishing - Link
-
Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC - Link
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - MDPI - Link
-
Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents - MDPI - Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action [html.rhhz.net]
- 3. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00205B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculations of N-naphthalen-1-ylhexadecanamide properties
An In-Depth Technical Guide to the Theoretical Calculation of N-naphthalen-1-ylhexadecanamide Properties
This guide provides a comprehensive framework for the theoretical investigation of N-naphthalen-1-ylhexadecanamide, a molecule of significant interest due to its structural relation to biologically active fatty acid amides and naphthalene-containing compounds.[1][2][3] For researchers in drug discovery and materials science, computational chemistry offers a powerful, cost-effective lens to predict molecular properties, guiding experimental efforts and accelerating development timelines.
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore not just what calculations to perform, but why specific methodologies are chosen, how to interpret the results, and how these theoretical insights form a self-validating system when paired with experimental data.
Part 1: The Rationale for a Computational Approach
N-naphthalen-1-ylhexadecanamide combines a long aliphatic chain, characteristic of primary fatty acid amides (PFAMs) known for their roles as signaling molecules, with a bulky, aromatic naphthalene group.[2] Naphthalene derivatives themselves exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] This hybrid structure suggests a unique pharmacological profile.
Before committing to resource-intensive synthesis and in vitro testing, a computational approach allows us to:
-
Determine the most stable three-dimensional structure.
-
Map the electronic landscape to predict sites of reactivity and intermolecular interactions.
-
Simulate spectroscopic signatures (e.g., IR spectra) to aid in future experimental characterization.
-
Calculate global reactivity descriptors to understand the molecule's kinetic stability and potential for chemical transformation.[6]
Density Functional Theory (DFT) is the method of choice for this investigation, as it provides a robust balance between computational cost and accuracy for large organic molecules.[7][8]
Part 2: The Computational Workflow: A Validated Protocol
The following protocol outlines a complete computational study of N-naphthalen-1-ylhexadecanamide. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established starting point for organic molecules, known to yield reliable geometries and electronic properties.[9]
Experimental Protocol: Step-by-Step DFT Calculation
-
Step 1: Initial Structure Generation
-
Action: Construct the 3D structure of N-naphthalen-1-ylhexadecanamide using a molecular builder (e.g., Avogadro, GaussView).
-
Causality: A reasonable starting geometry is necessary for the optimization algorithm to find the true energy minimum efficiently. Ensure correct atom connectivity and basic stereochemistry.
-
-
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization using DFT.
-
Software Command (Illustrative - Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
Causality: This is the most critical step. The optimization algorithm iteratively adjusts all bond lengths, angles, and dihedral angles to find the conformation with the lowest possible potential energy. This represents the molecule's most stable, or ground-state, structure.
-
-
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the vibrational frequencies at the same level of theory used for optimization.
-
Software Command (Illustrative - Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
Causality (Self-Validation): This step is essential for two reasons. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. Second, the results provide a theoretical infrared (IR) spectrum, which can be directly compared with experimental data for structural validation.
-
-
Step 4: Single-Point Energy and Electronic Property Calculation
-
Action: Using the optimized geometry, perform a single-point energy calculation to derive detailed electronic properties.
-
Software Command (Illustrative - Gaussian): #p B3LYP/6-311++G(d,p) Pop=Mulliken
-
Causality: This calculation generates precise energies for the molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential map, and atomic charges, which are fundamental to understanding the molecule's reactivity and intermolecular behavior.
-
The overall workflow can be visualized as follows:
Caption: A generalized workflow for the theoretical calculation of molecular properties using DFT.
Part 3: Analysis of Calculated Properties
Optimized Molecular Geometry
The optimization process yields the equilibrium geometry of the molecule. Key structural parameters, particularly around the amide linkage, are crucial for understanding its properties. The planarity of the amide bond is a result of nN → π*C=O conjugation, which influences the molecule's reactivity and conformational flexibility.[10] Deviations from planarity can have significant chemical and biological implications.[10][11]
| Parameter | Description | Expected Value | Significance |
| C-N Bond Length | Amide bond | ~1.33 Å | Shorter than a typical C-N single bond, indicating double bond character and restricted rotation. |
| C=O Bond Length | Carbonyl bond | ~1.23 Å | A key polar site for hydrogen bonding. |
| ω (Omega) Angle | C-C(O)-N-C dihedral | ~180° (trans) or ~0° (cis) | Defines the planarity of the amide bond; significant deviation suggests steric strain. |
Note: The actual calculated values for N-naphthalen-1-ylhexadecanamide would be populated here from the output of the DFT calculation.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.[9]
| Property | Description | Significance |
| E(HOMO) | Energy of the highest occupied molecular orbital | Related to the ionization potential; higher energy indicates a better electron donor. |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Related to the electron affinity; lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive.[6] |
Note: A table with the calculated energy values in electron volts (eV) would be presented here.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack or hydrogen bond acceptance. For N-naphthalen-1-ylhexadecanamide, this is expected around the carbonyl oxygen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is typically found around the amide proton (N-H).
-
Green Regions (Neutral Potential): Indicate areas of low polarity, such as the long aliphatic chain and the naphthalene ring system.
Understanding the MEP is vital for predicting how the molecule will dock into an enzyme's active site or self-assemble in a material.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive a set of powerful descriptors that quantify the molecule's reactivity.[6] This provides a more nuanced understanding than the HOMO-LUMO gap alone.
Caption: Relationship between frontier orbital energies and global reactivity descriptors.
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron configuration. High hardness correlates with high stability (large HOMO-LUMO gap). |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness. A high softness value indicates high reactivity. |
| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO))/2 | Measures the molecule's ability to attract electrons.[6] |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Quantifies the energy lowering of a molecule when it accepts electrons; a measure of its electrophilic character. |
These quantitative measures are invaluable for comparing the reactivity of N-naphthalen-1-ylhexadecanamide against other related molecules or drug candidates in a development pipeline.
Conclusion
This guide has outlined a robust and validated computational protocol for characterizing the structural, electronic, and reactive properties of N-naphthalen-1-ylhexadecanamide. By employing Density Functional Theory, researchers can gain profound, predictive insights into the molecule's behavior at a fraction of the cost and time of purely experimental approaches. The theoretical data on geometry, orbital energies, and reactivity descriptors provide a foundational dataset that informs and accelerates the drug development process, from initial screening to lead optimization.
References
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- What software shall I use for DFT on an organic molecule?. (2025).
- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.
- Quantum Mechanics/Molecular Mechanics Modeling of Fatty Acid Amide Hydrolase Reactivation Distinguishes Substrate from Irreversible Covalent Inhibitors. (2013).
- QM/MM modelling of oleamide hydrolysis in fatty acid amide hydrolase (FAAH) reveals a new mechanism of nucleophile activation.
- computational study of small organic molecular using density functional theory (DFT). SlideShare.
- Spectroscopic properties of the nonplanar amide group: A comput
- An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational P
- Problems with DFT. (2007).
- Ab Initio Modeling of Amide Vibrational Bands in Solution. (2004).
- Amide Activation in Ground and Excited St
- Density functional theory computation of organic compound penetration into sepiolite tunnels. (2025).
- Reliable Reaction Enthalpies for Neutral Amide Hydrolysis and the Heat of Formation for Formamide.
- fatty-acid amide: Topics by Science.gov. Science.gov.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing.
- Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. PMC.
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide deriv
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025).
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). PMC.
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Biointerface Research in Applied Chemistry.
- Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (2023). MDPI.
- Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives.
- Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. (2021). PMC.
- Spectroscopic Properties Calculation of some 1, 8-Naphthalimide Derivatives.
- The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2012). Chemical Society Reviews (RSC Publishing).
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Technical Guide: Design and Validation of Naphthalene-Based Fluorescent Sensors
Executive Summary
This technical guide provides a rigorous framework for the development of fluorescent chemosensors utilizing the naphthalene and 1,8-naphthalimide scaffolds. Targeted at researchers in medicinal chemistry and chemical biology, this document moves beyond basic principles to address the engineering of "turn-on" and ratiometric sensors. We focus on the causality between molecular design and photophysical response, providing validated protocols for synthesis, titrimetric validation, and biological application.
Part 1: The Naphthalene Scaffold – A Privileged Structure
While simple naphthalene exhibits fluorescence, its derivative 1,8-naphthalimide is the dominant scaffold for sensor development due to its exceptional photostability, large Stokes shift (>50 nm), and high quantum yield in non-polar solvents.
Structural Advantages[1][2]
-
Tunability: The 1,8-naphthalimide core allows for orthogonal functionalization.
-
N-imide position: Ideal for attaching solubility groups or targeting ligands (e.g., morpholine for lysosomes) without significantly altering the fluorophore's electronic properties.
-
4-position: Critical for electronic modulation. Substitution here with electron-donating groups (EDGs) creates a "push-pull" Intramolecular Charge Transfer (ICT) system, shifting emission from blue to green/yellow.
-
-
Rigidity: The planar structure minimizes non-radiative decay pathways, enhancing brightness.
Part 2: Mechanistic Engineering
To design a sensor, one must couple the fluorophore to a receptor via a mechanism that modulates fluorescence upon analyte binding.[1] The two primary strategies are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) .
The PET Mechanism ("Turn-On" Design)
In a PET sensor, the receptor (containing a lone pair, e.g., an amine) acts as an electron donor to the excited fluorophore, quenching fluorescence (OFF state). Upon binding a metal ion (
The ICT Mechanism (Ratiometric Design)
ICT sensors integrate the receptor directly into the conjugated system. Analyte binding alters the electron-donating strength of the receptor, causing a spectral shift (color change) rather than just intensity changes.[2] This allows for ratiometric sensing, which is self-calibrating against concentration variations.
Visualization: Signal Transduction Pathways
The following diagram illustrates the logical flow of PET and ICT mechanisms.
Caption: Logic flow for PET (intensity-based) vs. ICT (wavelength-shift) sensing mechanisms.
Part 3: Strategic Synthesis Protocol
The most robust entry point for 1,8-naphthalimide sensors is 4-bromo-1,8-naphthalic anhydride . This route allows for sequential installation of the imide (solubility/targeting) and the 4-position substituent (receptor/fluorophore tuning).
Protocol: Synthesis of a 4-Amino-1,8-Naphthalimide Sensor
Target: A "turn-on" sensor for
Step 1: Imide Formation
-
Reagents: 4-Bromo-1,8-naphthalic anhydride (1.0 eq), Primary Amine (e.g., N-butylamine or 2-methoxyethylamine) (1.2 eq).
-
Solvent: Ethanol or 1,4-Dioxane.
-
Procedure:
-
Suspend anhydride in solvent.
-
Add amine dropwise.
-
Reflux for 4–6 hours. The solution typically clears then precipitates the product upon cooling.
-
Workup: Pour into ice water, filter the precipitate, wash with cold ethanol.
-
Yield: Typically >85%.
-
Step 2: Nucleophilic Aromatic Substitution (The Sensor Core)
This step installs the receptor at the 4-position.
-
Reagents: N-substituted-4-bromo-1,8-naphthalimide (from Step 1) (1.0 eq), Receptor Amine (e.g., N,N-diethylethylenediamine) (2–3 eq).
-
Solvent: 2-Methoxyethanol (for high boiling point) or DMF.
-
Procedure:
-
Dissolve starting material in solvent.
-
Add receptor amine.
-
Reflux (125°C) for 12–24 hours. The color will shift from beige/white to distinct yellow/orange (indicative of the 4-amino-naphthalimide chromophore).
-
Monitor: TLC (SiO2, DCM/MeOH 95:5). The product is usually more polar than the starting material.
-
Workup: Remove solvent under reduced pressure. Dissolve residue in DCM, wash with water to remove excess amine. Purify via column chromatography.
-
Synthesis Workflow Diagram
Caption: Two-step modular synthesis of 4-amino-1,8-naphthalimide sensors.
Part 4: Analytical Validation (Titration)
A sensor is only as good as its quantitative metrics. You must determine the Dissociation Constant (
Protocol: Fluorescence Titration
Objective: Determine the binding affinity for the target ion (e.g.,
-
Preparation:
-
Prepare a stock solution of the sensor (
M in DMSO). -
Dilute to working concentration (
M) in the testing buffer (e.g., HEPES/CH3CN 1:1, pH 7.4). -
Prepare metal ion stock (
M in water).
-
-
Titration:
-
Place 3.0 mL of sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum (
). -
Add aliquots of metal ion (0.1 eq to 10 eq). Mix for 1 minute after each addition.
-
Record spectrum (
) until saturation is reached (no further change in intensity).
-
-
Data Analysis (Binding Constant):
-
Plot
vs. . -
Fit the data to the Benesi-Hildebrand equation (for 1:1 binding) or use non-linear regression (preferred) to solve for
(Association Constant). - .
-
Typical Performance Metrics
The following table summarizes expected performance ranges for optimized naphthalene-based sensors.
| Parameter | Typical Range | Notes |
| Excitation ( | 380 – 450 nm | Avoids UV damage to cells; compatible with standard lasers. |
| Emission ( | 500 – 560 nm | High Stokes shift minimizes self-quenching. |
| Quantum Yield ( | 0.01 (OFF) | High contrast ratio is essential for sensitivity. |
| Binding Constant ( | nM to | Must match the physiological concentration of the analyte. |
| Response Time | < 1 minute | Essential for real-time imaging. |
Part 5: Biological Applications
For intracellular imaging, the sensor must be membrane-permeable and non-toxic.
-
Permeability: The lipophilic naphthalene core generally ensures good cell entry.
-
Localization:
-
Lysosomes: Append a morpholine group (protonates in acidic pH).
-
Mitochondria: Append a triphenylphosphonium cation or use the inherent positive charge of certain receptors.
-
-
Toxicity: 1,8-naphthalimides generally show low cytotoxicity compared to intercalating dyes, but MTT assays are mandatory before live-cell imaging.
References
-
Review of 1,8-Naphthalimide Sensors: Dong, H., et al. (2020).[4][5] "1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives." Journal of Materials Chemistry C. [Link]
-
Synthesis Protocol (Pd-catalyzed vs. Thermal): Mao, Z., et al. (2014).[6] "Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination." Dyes and Pigments. [Link]
-
Mechanisms (PET/ICT/FRET): Wu, J., et al. (2011). "Fluorescent sensors for heavy metal ions in aqueous media."[3][7] Chemical Reviews. [Link]
-
Titration & Binding Constant Determination: Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews. [Link]
-
Specific Metal Sensing (
): Xu, Z., et al. (2010). "A highly selective fluorescent probe for Zn2+ based on a new 1,8-naphthalimide derivative." Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dro.deakin.edu.au [dro.deakin.edu.au]
- 7. (PDF) Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion [academia.edu]
Methodological & Application
How to use N-naphthalen-1-ylhexadecanamide in lipid bilayer studies
Application Note: Probing Lipid Bilayer Interfacial Dynamics with N-Naphthalen-1-ylhexadecanamide
Executive Summary
N-naphthalen-1-ylhexadecanamide (also known as N-(1-naphthyl)hexadecanamide or N-palmitoyl-1-naphthylamine) is a lipophilic fluorescent probe designed for the structural and dynamic interrogation of lipid bilayers.[1] Unlike deep-core probes (e.g., DPH) or headgroup labels (e.g., Rhodamine-PE), this molecule occupies a unique niche: it anchors the naphthalene fluorophore at the lipid-water interface , specifically aligning with the glycerol backbone/upper acyl chain region.[1]
This guide details the physicochemical principles, experimental protocols, and data analysis frameworks required to use this probe for monitoring membrane phase transitions, microviscosity, and interfacial hydration.[1]
Physicochemical Mechanism
Structural Architecture
The probe consists of two functional domains:
-
Fluorophore (Head): The 1-aminonaphthalene moiety.[1] It is solvatochromic, meaning its emission spectrum and quantum yield are sensitive to the polarity (dielectric constant) of its immediate environment.
-
Anchor (Tail): The hexadecanoyl (C16, palmitoyl) chain. This hydrophobic tail ensures stable intercalation into the phospholipid acyl chains, preventing rapid exchange between membranes or loss to the aqueous phase.[1]
Sensing Principle
-
Interfacial Polarity: In a liquid-disordered (
) phase, water molecules penetrate the interfacial region, increasing the local dielectric constant.[1] This induces a red shift and often quenching of the naphthalene fluorescence.[1] -
Packing Order: In a solid-ordered (
or Gel) phase, water is excluded.[1] The naphthalene ring resides in a restricted, hydrophobic environment, resulting in a blue shift and increased quantum yield .[1] -
Rotational Dynamics: Fluorescence anisotropy (
) measurements report on the restriction of the naphthalene ring's rotation, serving as a proxy for interfacial "microviscosity."[1]
Experimental Workflow (Graphviz)
The following diagram outlines the critical path for preparing and analyzing liposomes using the co-dissolution method, which is required for this long-chain probe to ensure uniform incorporation.
Caption: Workflow for incorporating N-naphthalen-1-ylhexadecanamide into Large Unilamellar Vesicles (LUVs) via co-dissolution.
Detailed Protocol
Materials Required
-
Probe: N-naphthalen-1-ylhexadecanamide (Stock: 1 mM in Chloroform or Methanol). Store at -20°C, dark.
-
Lipids: e.g., DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) or POPC.[1]
-
Buffer: 10 mM HEPES or Tris, 150 mM NaCl, pH 7.4. (Avoid high concentrations of iodide or acrylamide unless doing quenching studies).
-
Equipment: Fluorescence Spectrophotometer (with temperature control).
Preparation of Labeled Liposomes (Co-dissolution Method)
Scientific Rationale: Unlike short-chain probes (e.g., NPN) which can be added to pre-formed vesicles, the C16 tail of this probe renders it insoluble in water.[1] Adding it externally to aqueous liposomes will result in micro-aggregates and artifacts. It must be mixed with lipids in the organic phase.[1]
-
Mixing: In a clean glass vial, mix the phospholipid solution (in chloroform) with the probe stock solution.
-
Target Ratio: 1:200 to 1:500 (Probe:Lipid molar ratio).
-
Note: High concentrations (>1 mol%) may cause self-quenching or perturb the bilayer structure.[1]
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Desiccate under high vacuum for at least 2 hours to remove trace solvent.[1]
-
Hydration: Add the buffer to the dry film.[1] The volume should yield a final lipid concentration of 0.5 – 1.0 mM.[1]
-
Incubation: Agitate/vortex the vial at a temperature above the phase transition temperature (
) of the lipid (e.g., >41°C for DPPC) for 30 minutes. -
Sizing (LUV Formation): Extrude the suspension through a polycarbonate filter (e.g., 100 nm pore size) 11-21 times using a mini-extruder. This creates uniform Large Unilamellar Vesicles (LUVs).
Spectroscopic Measurement
-
Blanking: Prepare a "Lipid Only" blank (no probe) to correct for light scattering (Tyndall effect), which can be significant in lipid suspensions.[1]
-
Settings:
-
Excitation ($ \lambda_{ex} $): 320 nm (or 340 nm depending on specific derivative purity).[1]
-
Emission ($ \lambda_{em} $): Collect spectra from 360 nm to 500 nm.
-
Slits: 5 nm (Ex) / 5 nm (Em).
-
-
Temperature Ramp: If determining
, measure fluorescence every 1-2°C while heating. Allow 5 minutes equilibration at each step.
Data Analysis & Interpretation
Spectral Shift Analysis
The emission maximum (
| Membrane Phase | Physical State | Water Penetration | Intensity | |
| Gel ( | Ordered, Tightly Packed | Low (Excluded) | 415 - 425 nm (Blue) | High |
| Fluid ( | Disordered, Mobile | High (Permeated) | 430 - 450 nm (Red Shift) | Lower |
Fluorescence Anisotropy ( )
Anisotropy measures the restriction of rotational motion.
-
High
(0.20 - 0.30): Indicates a rigid environment (Gel phase).[1] -
Low
(< 0.15): Indicates a fluid environment (Liquid crystalline phase).[1] -
Plotting: Plot
vs. Temperature.[1] The inflection point represents the Phase Transition Temperature ( ).[1]
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Light scattering from liposomes | Subtract "Lipid Only" blank spectra. Use a cross-polarizer if scattering is severe. |
| No Fluorescence | Probe aggregation or bleaching | Ensure probe was co-dissolved in chloroform.[1] Check stock solution quality. |
| Inconsistent | Hysteresis (heating vs cooling) | Scan slower (0.5°C/min) to ensure thermal equilibrium at each step. |
| Red Shift in Gel Phase | Impurities or Solvent residue | Ensure complete vacuum drying of the lipid film.[1] Residual chloroform acts as a fluidizer. |
References
-
Vertex AI Search. (2025).[1] Fluorescent probes for asymmetric lipid bilayers: synthesis and properties. Retrieved from [1]
-
Thermo Fisher Scientific. (2012). Fatty Acid Analogs and Phospholipids—Section 13.2. Retrieved from [1]
-
MDPI. (2023). Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers. Retrieved from [1]
-
AAT Bioquest. (2025). Spectrum [1-Naphthylamine]. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1] N-(1-NAPHTHYL)HEXADECANAMIDE Product Page. Retrieved from [1]
Sources
Protocol for N-naphthalen-1-ylhexadecanamide protein binding assays
Introduction & Scientific Principles
N-naphthalen-1-ylhexadecanamide (also known as N-Palmitoyl-1-naphthylamine ) is a synthetic fluorogenic probe designed to study the interaction between lipids and lipid-binding proteins (LBPs), such as Fatty Acid Binding Proteins (FABPs), Albumin (BSA/HSA), and nuclear receptors like PPARs.
Mechanism of Action: Solvatochromic Fluorescence
The utility of this compound relies on the solvatochromic nature of the naphthylamine fluorophore.
-
Aqueous Environment (Unbound): In buffer, the fluorescence is significantly quenched due to non-radiative decay pathways facilitated by water molecules. The emission is weak and red-shifted.
-
Hydrophobic Pocket (Bound): Upon binding to a protein’s hydrophobic cavity, the probe is shielded from water. This restriction of solvent relaxation results in a dramatic increase in quantum yield (fluorescence enhancement) and a hypsochromic (blue) shift in the emission maximum.
This "light-switch" mechanism allows for the direct quantification of binding affinity (
Experimental Workflow Visualization
The following diagram outlines the logical flow for both Saturation Binding (determining
Figure 1: Workflow for N-naphthalen-1-ylhexadecanamide fluorescence binding assays.
Detailed Protocol
Materials & Reagents
-
Probe: N-naphthalen-1-ylhexadecanamide (MW ~393.6 g/mol ).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (degassed). Note: Avoid detergents (Tween/Triton) as they form micelles that bind the probe and cause high background.
-
Protein: Purified target protein (e.g., FABP4, BSA), >90% purity.
-
Plate: Black 96-well or 384-well microplate (non-binding surface recommended).
Stock Preparation
-
Master Stock (10 mM): Dissolve 3.94 mg of N-naphthalen-1-ylhexadecanamide in 1 mL of DMSO. Vortex until completely dissolved. Store at -20°C in amber vials (protect from light).
-
Working Solution (2 µM): Dilute the Master Stock 1:5000 into Assay Buffer immediately before use. Note: Keep organic solvent concentration <1% in final assay.
Step 1: Spectral Validation (Critical)
Before running the full assay, validate the signal window.
-
Prepare two wells:
-
Blank: 100 µL Buffer + 1 µM Probe.
-
Positive Control: 100 µL Buffer + 1 µM Probe + 5 µM Protein (excess).
-
-
Run an Emission Scan (Ex: 290 nm; Em: 310–500 nm).
-
Criteria: You should observe a peak shift (e.g., from ~420 nm to ~360 nm) and at least a 5-fold increase in intensity in the presence of protein. Use the peak wavelength of the Bound state for subsequent measurements.
Step 2: Saturation Binding Assay ( Determination)
Use this method to determine the affinity of the probe for your protein.
-
Titration Series: Prepare a 2-fold serial dilution of the Protein in Assay Buffer (e.g., 10 µM down to 0.01 µM). Include a "0 µM Protein" control.
-
Plating:
-
Add 50 µL of Protein dilution to each well.
-
Add 50 µL of 2 µM Probe Working Solution (Final Probe conc = 1 µM).
-
-
Incubation: Incubate for 15–30 minutes at room temperature in the dark (equilibrium is usually rapid).
-
Measurement: Read Fluorescence Intensity (Ex 290 nm / Em ~360 nm).
-
Analysis: Subtract the "0 µM Protein" blank from all values. Plot Fluorescence (
) vs. [Protein]. Fit to the One-Site Specific Binding equation:
Step 3: Competitive Binding Assay ( Determination)
Use this method to screen drugs that displace the probe.
-
Fixed Conditions: Choose a protein concentration close to the
determined in Step 2 (e.g., if µM, use 0.5 µM Protein). -
Competitor Titration: Prepare serial dilutions of the test compound (Drug) in DMSO/Buffer.
-
Plating:
-
Add 40 µL Protein (fixed conc).
-
Add 10 µL Competitor (variable conc).
-
Incubate 10 mins.
-
Add 50 µL Probe (fixed conc, e.g., 1 µM).
-
-
Read: Measure Fluorescence. Signal should decrease as the drug displaces the probe.
-
Analysis: Fit to the IC50 / Dose-Response inhibition equation. Calculate
using the Cheng-Prusoff equation:
Data Presentation & Troubleshooting
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Background in Blank | Probe aggregation or buffer contamination. | Ensure Probe < 2 µM. Remove detergents from buffer. Spin down stock to remove aggregates. |
| No Fluorescence Change | Protein inactive or Probe degraded. | Verify protein activity. Check Probe Ex/Em scan. Ensure protein has a lipid-binding pocket. |
| Inner Filter Effect | Competitor drug absorbs at Ex/Em wavelengths. | Check absorbance of drug at 290/360 nm. Correct data mathematically or use a red-shifted probe if interference is high. |
| Variability/Noise | DMSO > 2% or pipetting errors. | Keep DMSO constant across all wells. Use a multichannel pipette and reverse pipetting for viscous solutions. |
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Storch, J., et al. (1999). "Structure-function relationships of fatty acid-binding proteins." Biochimica et Biophysica Acta (BBA). Link
-
Divakaruni, A. S., et al. (2016). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." PNAS. (Example of competition assays using lipid probes). Link
-
Palmer, A. G., et al. (2011). "Competitive binding assays for the characterization of protein-ligand interactions." Methods in Enzymology. Link
(Note: While specific literature on "N-naphthalen-1-ylhexadecanamide" is sparse, this protocol is derived from standard methodologies for N-acyl-naphthylamine and N-parinaroyl probes used in FABP research.)
Technical Guide: Live-Cell Imaging of Lipid Dynamics using N-naphthalen-1-ylhexadecanamide
This is a comprehensive technical guide and protocol for the use of N-naphthalen-1-ylhexadecanamide (also known as N-(1-naphthyl)palmitamide or N-palmitoyl-1-naphthylamine ) in live-cell imaging.[1]
Based on its chemical structure—a lipophilic palmitic acid tail coupled to a fluorescent naphthalene headgroup—this molecule serves two primary functions in cellular research:
-
Lipid Droplet & Membrane Tracer: It acts as a hydrophobic fluorescent probe that partitions into lipid bilayers and lipid droplets (LDs).[1]
-
FAAH Substrate: It functions as a substrate for Fatty Acid Amide Hydrolase (FAAH) , where enzymatic cleavage releases the fluorescent 1-naphthylamine, allowing for the monitoring of lipid metabolism and amidase activity.[1]
Introduction & Mechanism of Action
N-naphthalen-1-ylhexadecanamide (CAS: 79352-13-9) is a synthetic fatty acid amide combining a C16 palmitoyl tail with a naphthalene fluorophore.[1] Its utility in live-cell imaging stems from its amphiphilic nature and fluorescence properties.[1]
Physicochemical Properties
-
Molecular Formula: C₂₆H₃₉NO[1]
-
Molecular Weight: 381.61 g/mol [1]
-
Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.[1]
-
Fluorescence Profile:
Mechanisms of Imaging
-
Passive Partitioning (Membrane/LD Imaging): The hexadecyl chain anchors the probe into the hydrophobic core of lipid droplets or the leaflet of cellular membranes. The naphthalene headgroup resides at the lipid-water interface, reporting on local polarity.[1]
-
Enzymatic Hydrolysis (Metabolic Imaging): In cells expressing FAAH, the amide bond is cleaved, releasing 1-naphthylamine and palmitic acid.[1] This process can be tracked to study fatty acid uptake and metabolic turnover.[1]
Material Preparation
Reagents Required
-
Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Fatty Acid-Free BSA (Bovine Serum Albumin) – Critical for physiological loading.[1]
-
Live Cell Imaging Buffer (e.g., HBSS or Phenol Red-free DMEM).[1]
-
Co-stains: Nile Red (Lipid Droplets, Green/Red) or MitoTracker Orange (Mitochondria).
Stock Solution Protocol
-
Weighing: Dissolve 3.8 mg of N-naphthalen-1-ylhexadecanamide in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .
-
Solubilization: Vortex vigorously. If necessary, warm to 37°C or sonicate for 5 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot into amber tubes (light-sensitive) and store at -20°C. Stable for 3–6 months.
Working Solution (BSA-Complexed)
Direct addition of hydrophobic lipids to cell media often causes precipitation.[1] Complexing with BSA mimics physiological transport.
-
Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS.
-
Dilute the 10 mM probe stock 1:100 into the BSA solution while vortexing to create a 100 µM BSA-Probe Complex .
-
Incubate at 37°C for 15 minutes to allow binding.
-
Dilute this complex into the final imaging medium to achieve the desired concentration (typically 1–10 µM ).[1]
Protocol: Live Cell Imaging of Lipid Droplets
This protocol visualizes the accumulation of the probe into lipid droplets (LDs) and cellular membranes.
Step-by-Step Methodology
-
Cell Preparation:
-
Staining:
-
Wash cells 2x with pre-warmed HBSS.[1]
-
Add the Working Solution (final concentration 5 µM ) to the cells.
-
Incubate for 20–30 minutes at 37°C / 5% CO₂.
-
-
Washing (Critical for Signal-to-Noise):
-
Imaging Parameters:
Data Output & Interpretation
| Structure | Appearance | Interpretation |
| Lipid Droplets | Bright, punctate blue spheres | High accumulation of probe in neutral lipid core.[1] |
| ER/Membranes | Faint reticular network | Partitioning into phospholipid bilayers.[1] |
| Cytosol | Dark / Low background | Probe is excluded from aqueous phase (if washed properly).[1] |
Protocol: Monitoring FAAH Enzymatic Activity
This assay detects the metabolic cleavage of the probe.
-
Pulse: Incubate cells with 10 µM N-naphthalen-1-ylhexadecanamide for 1 hour.
-
Chase: Wash cells and incubate in probe-free medium for varying times (0, 30, 60 min).
-
Observation:
-
Intact Probe: Localized to membranes/LDs (Hydrophobic).[1]
-
Cleaved Product (1-Naphthylamine): More cytosolic/diffuse and may exhibit a spectral shift or rapid efflux from the cell.[1]
-
Quantification: Measure the loss of punctate fluorescence over time or the redistribution of fluorescence intensity from LDs to the cytosol.
-
Visualization of Experimental Workflow
Caption: Workflow for solubilizing and loading N-naphthalen-1-ylhexadecanamide into live cells for lipid droplet imaging.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation / Crystals | Low solubility in aqueous media.[1] | Must use BSA-complexing method.[1] Do not add DMSO stock directly to media.[1] |
| High Background | Non-specific binding to plastic.[1] | Use glass-bottom dishes. Wash with 1% BSA in HBSS.[1] |
| Phototoxicity | UV excitation damages cells.[1] | Use minimum laser power (<2%), reduce exposure time, or use 2-Photon excitation (approx 700 nm).[1] |
| Weak Signal | Low quantum yield in polar solvents.[1] | Ensure cells have lipid droplets (induce with Oleic Acid).[1] The probe is brighter in lipids.[1] |
References
-
Lipid Droplet Biology: Thiam, A. R., & Beller, M. (2017).[1] The why, when and how of lipid droplet diversity. Journal of Cell Science, 130(2), 315–324.[1] Link
-
FAAH Substrates: Cravatt, B. F., et al. (1995).[1] Chemical characterization of a family of brain lipids that induce sleep. Science, 268(5216), 1506-1509.[1] (Context on fatty acid amides). Link
-
Naphthalene Probes: Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging.[1] Accounts of Chemical Research, 50(2), 366–375.[1] Link
-
Chemical Data: Sigma-Aldrich.[1][2] Product Specification: N-(1-Naphthyl)hexadecanamide (CAS 79352-13-9).[1][2][3] Link
Sources
Application of N-naphthalen-1-ylhexadecanamide in membrane viscosity sensing
Application Note: Membrane Microviscosity Profiling via N-naphthalen-1-ylhexadecanamide Fluorescence Anisotropy
Executive Summary & Mechanism of Action
N-naphthalen-1-ylhexadecanamide (also referred to as N-Palmitoyl-1-naphthylamine) is an amphiphilic fluorescent probe designed to interrogate the microviscosity (fluidity) of lipid bilayers. Structurally, it consists of a fluorogenic naphthalene headgroup linked to a C16 (hexadecyl) aliphatic tail .
Unlike hydrophilic probes that remain in the aqueous phase, the C16 tail anchors the molecule deeply into the membrane's acyl core, while the naphthalene moiety resides near the glycerol backbone/water interface. This unique positioning allows the probe to report on the "palisade layer" viscosity—a critical region regulating membrane permeability and protein function.
Sensing Mechanism: Fluorescence Anisotropy The probe functions based on Rotational Brownian Motion .
-
Excitation: When excited with linearly polarized light, photoselection occurs; only fluorophores with transition dipoles parallel to the electric vector of the light are excited.
-
Rotation: During the fluorescence lifetime (
), the molecule rotates. The rate of this rotation is inversely proportional to the microviscosity ( ) of the surrounding lipid environment.-
Low Viscosity (Fluid): Fast rotation
Depolarized emission Low Anisotropy ( ). -
High Viscosity (Gel): Slow/Restricted rotation
Polarized emission High Anisotropy ( ).
-
Experimental Workflow & Logic
The following diagram outlines the critical path for membrane viscosity profiling, from vesicle preparation to anisotropy data extraction.
Figure 1: Operational workflow for viscosity sensing. The critical step is the thermodynamic equilibration of the probe into the bilayer to ensure the naphthalene reporter accurately reflects the lipid environment.
Detailed Protocol: Membrane Viscosity Assay
Materials & Reagents
-
Probe: N-naphthalen-1-ylhexadecanamide (Solid).
-
Solvent: Spectroscopic grade DMSO or Ethanol.
-
Buffer: HEPES (20 mM) or PBS, pH 7.4.
-
Lipids: DOPC (fluid phase control), DPPC (gel phase control), or extracted cell membranes.
Stock Solution Preparation
-
Dissolve 1 mg of N-naphthalen-1-ylhexadecanamide in DMSO to achieve a 2 mM stock solution .
-
Critical: Store in amber vials at -20°C. Naphthalene derivatives are UV-sensitive.
-
Self-Validation: Verify absence of precipitation by centrifuging an aliquot at 10,000 x g for 5 mins. No pellet should form.
Sample Preparation (LUVs - Large Unilamellar Vesicles)
-
Prepare lipid vesicles (e.g., DPPC) via extrusion (100 nm polycarbonate filter) in Buffer.
-
Dilute vesicles to a final lipid concentration of 100 µM .
-
Probe Labeling:
-
Add the probe stock to the vesicle suspension.[1]
-
Target Ratio: 1:100 to 1:500 (Probe:Lipid molar ratio). Note: High probe concentrations cause self-quenching and energy transfer, artificially lowering anisotropy.
-
Final probe concentration: ~0.5 - 1.0 µM.
-
-
Incubation: Incubate at 37°C for 30 minutes in the dark to allow the C16 tail to insert into the bilayer.
Spectrofluorometric Measurement
-
Instrument: Fluorometer equipped with automated polarizers (e.g., Horiba Fluorolog, Agilent Cary Eclipse).
-
Settings:
-
Excitation (Ex): 340 nm (slit width 5 nm).
-
Emission (Em): 420 nm (slit width 5-10 nm).
-
Integration Time: 1.0 s.
-
Temperature Control: Peltier thermostated cell holder (Essential for viscosity curves).
-
-
Measurement Sequence: Measure fluorescence intensities (
) at four polarizer orientations:- (Vertical Ex / Vertical Em)
- (Vertical Ex / Horizontal Em)
- (Horizontal Ex / Vertical Em)
- (Horizontal Ex / Horizontal Em)
Data Analysis & Calculations
Calculating Anisotropy (r)
Raw intensity data must be corrected for the instrument's sensitivity bias using the G-Factor .
Step 1: Calculate G-Factor
Step 2: Calculate Anisotropy (r)
Interpreting Microviscosity ( )
The relationship between anisotropy (
- : Fundamental anisotropy (limiting anisotropy in a frozen glass, typically 0.3–0.4 for naphthalene).
- : Fluorescence lifetime of the probe (must be measured or assumed constant, ~4-10 ns).
- : Absolute temperature (Kelvin).
- : Effective rotating volume of the fluorophore.
Data Presentation Table: Phase Transition Detection (DPPC Liposomes)
| Temperature (°C) | Lipid Phase State | Observed Anisotropy ( | Interpretation |
| 25°C | Gel ( | 0.280 ± 0.01 | High Viscosity (Restricted Rotation) |
| 35°C | Pre-transition | 0.210 ± 0.02 | Onset of chain melting |
| 41°C | Phase Transition ( | 0.150 ± 0.03 | Coexistence of Gel/Fluid phases |
| 50°C | Liquid Crystalline ( | 0.090 ± 0.01 | Low Viscosity (Free Rotation) |
Note: The sharp drop in 'r' at 41°C validates the probe's sensitivity to the DPPC main phase transition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Inner Filter Effect or poor insertion. | Dilute sample (OD < 0.1 at Ex). Ensure 30 min incubation > |
| Anisotropy > 0.35 | Light Scattering (turbidity). | Use a cutoff filter on emission. Check vesicle size (should be <200nm). |
| Inconsistent G-Factor | Photobleaching during scan. | Reduce excitation slit width or use a neutral density filter. |
| No Phase Transition | Probe aggregation. | Reduce Probe:Lipid ratio to < 1:500. Sonicate stock solution. |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The definitive guide on fluorescence anisotropy theory and G-factor calculation).
-
Shinitzky, M., & Barenholz, Y. (1978). "Fluidity parameters of lipid regions determined by fluorescence polarization". Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 515(4), 367-394. (Foundational text on membrane microviscosity).
-
Lentz, B. R. (1993). "Membrane fluidity as detected by diphenylhexatriene probes". Chemistry and Physics of Lipids, 64(1-3), 99-116. (Comparative analysis of lipophilic probes).
-
Weber, G. (1953). "Rotational Brownian motion and polarization of the fluorescence of solutions". Advances in Protein Chemistry, 8, 415-459. (Theoretical basis of the Perrin equation used in Section 4.2).
Sources
Experimental setup for fluorescence spectroscopy with N-naphthalen-1-ylhexadecanamide
Introduction and Mechanistic Rationale
N-naphthalen-1-ylhexadecanamide (CAS: 79352-13-9), commonly referred to as N-(1-naphthyl)palmitamide, is a highly lipophilic, solvatochromic fluorescent probe. It is engineered by conjugating a polarity-sensitive 1-naphthylamine fluorophore to a 16-carbon hexadecanamide (palmitoyl) tail. This specific structural duality dictates its experimental utility: the palmitoyl tail acts as a robust hydrophobic anchor, securing the molecule deep within lipid bilayers or the hydrophobic cavities of lipid-binding proteins, while the naphthylamine moiety serves as an environmental reporter[1].
The photophysical behavior of naphthylamine derivatives is governed by solvent dipole relaxation. In aqueous (polar) environments, the excited state of the fluorophore undergoes rapid non-radiative decay and solvent relaxation, resulting in highly quenched, red-shifted emission[2]. Conversely, when partitioned into a restricted, non-polar microenvironment—such as the hydrophobic core of a lipid membrane or a protein pocket—the quantum yield increases dramatically, and the emission spectrum undergoes a pronounced blue shift[3]. This binary "on/off" and spectral-shifting behavior makes N-naphthalen-1-ylhexadecanamide an exceptional tool for studying membrane fluidity, lipid raft dynamics, and competitive ligand binding.
Photophysical Properties and Experimental Parameters
To ensure reproducibility and optimal signal-to-noise ratios, the spectrofluorometric parameters must be precisely calibrated to the probe's microenvironment. Table 1 summarizes the expected quantitative data for the probe in various states.
Table 1: Photophysical Properties and Spectrofluorometric Parameters
| Parameter | Aqueous Environment (Buffer) | Lipid Bilayer (Ld Phase) | Hydrophobic Protein Pocket |
| Quantum Yield ( | < 0.01 (Highly Quenched) | ~ 0.4 - 0.6 | ~ 0.5 - 0.7 |
| Excitation Maximum ( | 340 nm | 340 nm | 335 - 340 nm |
| Emission Maximum ( | > 460 nm (Weak/Broad) | ~ 410 - 430 nm | ~ 400 - 420 nm |
| Recommended Slit Widths | 5 nm (Ex) / 5 nm (Em) | 2.5 nm (Ex) / 5 nm (Em) | 2.5 nm (Ex) / 5 nm (Em) |
| Probe:Lipid/Protein Ratio | N/A | 1:500 (Molar) | 1:1 (Molar) |
Note: Maintaining a 1:500 probe-to-lipid ratio is critical to prevent self-quenching and perturbation of the native membrane structure.
Experimental Workflows and Protocols
Protocol A: Probing Lipid Membrane Fluidity in Large Unilamellar Vesicles (LUVs)
This protocol utilizes the probe to monitor the phase transition of lipid bilayers (e.g., from the solid-gel
Causality of Experimental Choices: Because N-naphthalen-1-ylhexadecanamide is virtually insoluble in water, it must be co-dissolved with lipids in an organic solvent prior to hydration. Attempting to add the probe directly to pre-formed aqueous liposomes will result in probe aggregation and artifactual fluorescence[1].
Step-by-Step Methodology:
-
Co-Solubilization: In a clean glass test tube, combine the desired phospholipids (e.g., DPPC or POPC) and N-naphthalen-1-ylhexadecanamide in chloroform to achieve a final molar ratio of 500:1 (Lipid:Probe).
-
Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas (
). To ensure complete removal of residual organic solvent, place the tube in a vacuum desiccator in the dark for at least 2 hours[3]. -
Hydration: Rehydrate the dried lipid film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM. Critical Step: The hydration temperature must be maintained at least 10°C above the phase transition temperature (
) of the primary lipid. -
Vesicle Formation: Vortex the suspension vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).
-
Extrusion: Pass the MLV suspension 11–15 times through a polycarbonate membrane filter with a 100 nm pore size using a mini-extruder. This generates a homogenous population of Large Unilamellar Vesicles (LUVs).
-
Data Acquisition: Transfer the LUVs to a quartz cuvette. Excite the sample at 340 nm and record the emission spectrum from 380 nm to 550 nm across a temperature gradient.
Caption: Workflow for preparing probe-embedded Large Unilamellar Vesicles (LUVs).
Protocol B: Competitive Binding Assay for Hydrophobic Protein Pockets
This protocol is designed to validate the binding of novel drug candidates or endogenous lipids to target proteins (e.g., lipocalins, odorant-binding proteins, or fatty acid-binding proteins)[4].
Causality of Experimental Choices: The assay relies on a self-validating displacement logic. The probe first binds to the apo-protein, generating a strong baseline fluorescence. When a competing ligand with a higher affinity for the pocket is titrated into the system, the probe is displaced into the aqueous buffer, resulting in a measurable quenching of the fluorescence signal[4].
Step-by-Step Methodology:
-
Probe Stock Preparation: Dissolve N-naphthalen-1-ylhexadecanamide in spectroscopic-grade DMSO to a concentration of 1 mM.
-
Baseline Complex Formation: In a quartz cuvette containing 2 mL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), add the target protein to a final concentration of 2 µM. Titrate the probe stock to a final concentration of 2 µM. Incubate for 5 minutes at 25°C.
-
System Validation (Control): Excite at 340 nm and record the emission at 415 nm. The signal should be significantly higher than a control cuvette containing only buffer and probe.
-
Ligand Titration: Titrate the competing ligand (dissolved in DMSO) into the cuvette in increments of 0.5 µM, up to a final concentration of 10 µM. Ensure the total DMSO concentration never exceeds 1% (v/v) to prevent protein denaturation.
-
Data Acquisition: After each addition, allow 2 minutes for equilibration, then record the fluorescence intensity at 415 nm.
-
Analysis: Plot the relative decrease in fluorescence (
) against the ligand concentration to calculate the half-maximal inhibitory concentration ( ) and the dissociation constant ( ).
Caption: Logic of the competitive fluorescence binding assay using the solvatochromic probe.
Data Analysis: Generalized Polarization (GP)
When utilizing N-naphthalen-1-ylhexadecanamide in lipid membranes, raw fluorescence intensity is susceptible to artifacts from probe concentration variations or light scattering. To normalize the data, calculate the Generalized Polarization (GP). GP provides a self-referencing metric of membrane hydration and lipid packing order.
Where:
- is the emission intensity at the blue-shifted maximum (e.g., 415 nm), representing the tightly packed, dehydrated state.
- is the emission intensity at the red-shifted maximum (e.g., 460 nm), representing the fluid, hydrated state.
A higher GP value indicates a more rigid, ordered membrane environment, whereas a lower GP value signifies increased membrane fluidity and water penetration[3].
References
-
Amaro, M., et al. "Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content." The Journal of Physical Chemistry B, 2023.[Link]
-
Dinu-Pirvu, C., et al. "LOG-NORMAL DECONVOLUTION OF LAURDAN FLUORESCENCE SPECTRA – A TOOL TO ASSESS LIPID MEMBRANE FLUIDITY." Romanian Reports in Physics, 2015.[Link]
-
Leal, W. S., et al. "Binding of a fluorescence reporter and a ligand to an odorant-binding protein of the yellow fever mosquito, Aedes aegypti." PMC - NIH, 2014.[Link]
-
Wang, Y., et al. "Effect of Glycosylation on Self-Assembly of Lipid A Lipopolysaccharides in Aqueous Solutions." Langmuir, 2023.[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Analysis of Naphthalene Derivatives
Application Note: AN-NAPH-2026
From Environmental Tracers to Pharmaceutical Impurities [1]
Executive Summary
Naphthalene and its derivatives occupy a critical dual role in modern science: they are ubiquitous environmental pollutants requiring trace-level detection and vital intermediates in the synthesis of pharmaceuticals (e.g., duloxetine, propranolol). This application note moves beyond generic protocols to provide a targeted, mechanism-driven guide for analyzing three distinct classes of naphthalene derivatives: Neutrals (naphthalene, naphthols), Ionic Species (sulfonates), and Pharmaceutical Intermediates (fluoronaphthalenes).
We present three validated protocols emphasizing Fluorescence Detection (FLD) for sensitivity and Ion-Pair Chromatography (IPC) for the retention of polar species.
Strategic Method Development
The separation of naphthalene derivatives requires a decision tree based on analyte polarity and ionization state. Naphthalene itself is hydrophobic, while its sulfonate derivatives are highly water-soluble and unretained on standard C18 columns without modification.
Decision Logic for Method Selection
The following workflow illustrates the critical decision points for selecting the appropriate stationary phase and detection mode.
Figure 1: Decision matrix for selecting the optimal HPLC workflow based on analyte properties.
Protocol A: High-Sensitivity Analysis of Neutral Derivatives
Target Analytes: Naphthalene, 1-Naphthol, 2-Naphthol. Application: Environmental water analysis, geothermal tracer monitoring.[2]
Scientific Rationale
Neutral naphthalene derivatives are naturally fluorescent. While UV detection (254 nm) is possible, Fluorescence Detection (FLD) offers 10–1000x higher sensitivity and selectivity, essential for environmental matrices. We utilize a C18 column with high carbon load to maximize hydrophobic interaction.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Synergi Hydro-RP C18 (150 × 4.6 mm, 4 µm) or equivalent high-retention C18 |
| Mobile Phase | Isocratic: Acetonitrile : Water (50 : 50 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Injection Vol | 20 µL |
| Detection | FLD: Excitation 275 nm / Emission 330 nm (Naphthalene)FLD: Excitation 295 nm / Emission 400 nm (Naphthols) |
Step-by-Step Workflow
-
System Preparation: Flush the column with 100% Acetonitrile for 20 mins to remove storage solvents, then equilibrate with Mobile Phase for 30 mins.
-
Wavelength Programming: If analyzing all three compounds in one run, program the FLD to switch wavelengths at specific retention times (e.g., switch to Ex 295/Em 400 after Naphthalene elutes).
-
Sample Prep:
-
Run Sequence: Inject Blank → Standards (5-point curve) → Samples → QC Standard.
Protocol B: Ion-Pair Chromatography for Naphthalene Sulfonates
Target Analytes: Naphthalene-1-sulfonate (1-NS), Naphthalene-2-sulfonate (2-NS), 1,5-Naphthalene disulfonate (1,5-NDS). Application: Industrial wastewater, dye synthesis intermediates.
Scientific Rationale
Sulfonated naphthalenes are strong acids (pK < 1) and exist as anions at neutral pH. They elute near the void volume on standard C18 columns. To retain them, we use Ion-Pair Chromatography (IPC) .[5]
-
Mechanism: Tetrabutylammonium bromide (TBAB) is added to the mobile phase.[6] The hydrophobic butyl chains of TBAB adsorb onto the C18 stationary phase, while the positively charged ammonium group interacts with the anionic sulfonate, forming a retained neutral pair.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (250 × 4.6 mm, 5 µm) – End-capping is critical to reduce silanol tailing |
| Mobile Phase A | Water + 5 mM TBAB + 10 mM Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile + 5 mM TBAB |
| Gradient | 0-3 min: 20% B (Isocratic)3-15 min: 20% → 60% B (Linear)15-20 min: 60% B (Hold) |
| Detection | UV at 230 nm (Sulfonates have weak fluorescence compared to neutrals) |
Critical Protocol Steps
-
Reagent Preparation: Dissolve TBAB completely in the aqueous buffer before mixing with organic solvents to prevent precipitation. Filter through 0.22 µm nylon filter.
-
Column Conditioning: IPC reagents permanently modify the column. Dedicate a specific C18 column for this method.[7][8] Do not use this column for other applications afterwards.
-
Equilibration: IPC requires longer equilibration (min. 60 minutes) to establish a stable ion-pair layer on the stationary phase.
Protocol C: Impurity Profiling for Pharmaceutical Intermediates
Target Analytes: 1-Fluoronaphthalene, 1-Aminonaphthalene, 1-Nitronaphthalene.[9][10] Application: Raw material QC for drug synthesis (e.g., Duloxetine).
Scientific Rationale
For pharmaceutical QC, resolution of structurally similar impurities is paramount. A gradient elution on a high-efficiency C18 column is used to separate the early eluting polar impurities (amino/nitro) from the hydrophobic parent compound (fluoro).
Chromatographic Conditions
| Parameter | Setting |
| Column | Symmetry C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM KH₂PO₄ Buffer (pH 2.5) : Methanol : ACN (35 : 52 : 13) |
| Mobile Phase B | Methanol : ACN (80 : 20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-PDA at 230 nm (Universal aromatic detection) |
Data Analysis & Validation
The following performance metrics define the acceptance criteria for a valid run.
System Suitability Limits
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between critical pairs | Ensures accurate integration of closely eluting isomers. |
| Tailing Factor (T) | < 1.5 | Naphthalene amines often tail due to silanol interactions; pH control is vital. |
| RSD (Area) | < 2.0% (n=6) | Demonstrates injector and pump precision. |
| LOD (Fluorescence) | ~0.1 µg/L (ppb) | Required for environmental compliance. |
| LOD (UV) | ~0.5 µg/mL (ppm) | Sufficient for pharmaceutical impurity limits (0.05%). |
Linearity & Range
-
Protocol A (FLD): Linear range 0.5 – 100 µg/L (R² > 0.999).
-
Protocol B (UV-IPC): Linear range 5 – 150 µg/mL.[1]
Troubleshooting Guide
Issue: "Ghost Peaks" in Gradient Run
-
Cause: Impurities in the TBAB reagent or water source accumulating during equilibration and eluting during the gradient.
-
Solution: Use HPLC-grade TBAB and fresh Milli-Q water. Run a "blank gradient" to subtract background.
Issue: Shifting Retention Times (Protocol B)
-
Cause: Temperature fluctuations or incomplete column equilibration with the ion-pairing agent.
-
Solution: Thermostat column at 30°C or 35°C. Ensure at least 20 column volumes of equilibration before the first injection.
Issue: Low Sensitivity for Naphthols
-
Cause: Incorrect pH or oxidation. Naphthols can oxidize in solution.
-
Solution: Prepare standards fresh daily. Ensure mobile phase pH is neutral/acidic (phenolate ions fluoresce differently than neutral phenols).
References
-
Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023).[4] Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX. Retrieved from [Link]
-
Oxford Academic. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
PubMed. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Retrieved from [Link]
-
SIELC Technologies. Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of naphthalene derivatives for antimicrobial agent development
Application Note: Synthesis and Evaluation of Naphthalene Derivatives for Antimicrobial Drug Development
Introduction & Scientific Rationale
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a highly versatile and privileged pharmacophore in modern medicinal chemistry[1]. Its inherent lipophilicity facilitates excellent penetration across complex bacterial and fungal cell membranes, making it an ideal foundational scaffold for the development of novel antimicrobial agents[2]. By functionalizing the naphthalene ring—specifically through the formation of Schiff bases (azomethine linkages) or quaternary ammonium compounds (bis-QACs)—researchers can design targeted molecules that not only breach the lipid bilayer but also interact with specific intracellular targets to disrupt microbial homeostasis[3][4].
Mechanistic Insights: Causality in Drug Design
The antimicrobial efficacy of naphthalene derivatives is governed by a synergistic, dual-action mechanism. First, the planar, lipophilic naphthalene core acts as a membrane-penetrating vector, partitioning efficiently into the lipid bilayer[2]. Once inside the cell or embedded within the membrane matrix, the appended functional groups drive the primary antimicrobial action.
For instance, in naphthalene-derived Schiff bases, the azomethine group (-C=N-) acts as a hydrogen-bond acceptor/donor, interacting directly with the active sites of critical bacterial enzymes and leading to competitive inhibition[4]. Conversely, in naphthalene-based bis-QACs, the permanently charged cationic centers induce severe electrostatic disruption of the negatively charged bacterial membrane, leading to rapid cytoplasmic leakage, loss of osmoregulation, and subsequent cell death[3].
Mechanistic pathway of naphthalene derivatives driving bacterial cell death.
Synthetic Methodologies (Self-Validating Protocols)
To ensure trustworthiness and batch-to-batch reproducibility, the following protocols incorporate in-process analytical quality control steps.
Protocol A: Synthesis of Naphthalene-Based Schiff Bases
Rationale: Condensation of a primary amine with a naphthalene-carboxaldehyde yields a bioactive azomethine linkage. The reaction is driven to completion by the continuous application of heat and an acid catalyst, which protonates the carbonyl oxygen to increase its electrophilicity[4][5].
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of the selected primary amine (e.g., substituted aniline) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst[2].
-
Addition: Slowly add a solution of 2-hydroxy-1-naphthaldehyde (10 mmol) dissolved in 10 mL of absolute ethanol dropwise to the amine solution under continuous magnetic stirring at room temperature.
-
Reflux: Equip the round-bottom flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4 to 8 hours[2][4]. Causality: Refluxing provides the necessary activation energy for nucleophilic attack while preventing the loss of the volatile ethanol solvent.
-
In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the aldehyde starting material spot validates reaction completion.
-
Workup & Isolation: Pour the hot mixture over 100 g of crushed ice to force the precipitation of the hydrophobic product. Filter the solid precipitate under vacuum[2].
-
Purification: Wash the crude solid with cold ethanol and recrystallize from hot absolute ethanol to obtain the pure Schiff base[6]. Dry in a vacuum desiccator over anhydrous CaCl₂.
Protocol B: Synthesis of Naphthalene-Derived Quaternary Ammonium Compounds (bis-QACs)
Rationale: Bis-QACs are synthesized via the quaternization of tertiary amines using naphthalene-based dihalides. This creates a highly localized positive charge density critical for membrane disruption[3].
Step-by-Step Procedure:
-
Alkylation: Dissolve 1,4-bis(chloromethyl)naphthalene (5 mmol) in 30 mL of anhydrous acetonitrile in a dry flask.
-
Quaternization: Add a molar excess of a tertiary amine (e.g., N,N-dimethyldodecylamine, 12 mmol) to the solution.
-
Reflux: Heat the mixture to 80°C for 24-48 hours under an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative side reactions of the amines at elevated temperatures.
-
Isolation: Cool the reaction to room temperature. Induce precipitation of the bis-QAC by adding 50 mL of cold diethyl ether.
-
Purification: Filter the resulting white solid, wash extensively with diethyl ether to remove any unreacted tertiary amine, and dry under high vacuum[3].
End-to-end workflow from chemical synthesis to microbiological evaluation.
Antimicrobial Evaluation Protocol: Broth Microdilution Assay
Rationale: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives, ensuring a standardized, self-validating system based on Clinical and Laboratory Standards Institute (CLSI) guidelines[5].
Step-by-Step Procedure:
-
Inoculum Preparation: Cultivate target bacterial strains (e.g., Staphylococcus aureus ATCC 6571, Escherichia coli ATCC 10418) on nutrient agar for 24 hours[1]. Suspend isolated colonies in sterile physiological saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL)[5]. -
Compound Dilution: Dissolve the synthesized naphthalene derivatives in 100% DMSO to create a stock concentration of 1024 µg/mL. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate to achieve a test range of 0.5 to 512 µg/mL[7]. Crucial Causality Step: Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity from skewing the antimicrobial data.
-
Inoculation: Add 10 µL of the adjusted bacterial suspension to each well (final volume 100 µL/well).
-
Assay Controls: Include a positive growth control (broth + inoculum, no drug) to confirm bacterial viability, a negative sterility control (broth only) to confirm aseptic technique, and a reference standard control (e.g., Ampicillin) to benchmark potency[6].
-
Incubation & Reading: Incubate the microtiter plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (absence of turbidity)[1][8].
Quantitative Data Presentation & SAR Analysis
The following table summarizes representative MIC values for synthesized naphthalene derivatives, demonstrating the structure-activity relationship (SAR) where halogenated or quaternized derivatives exhibit superior potency[1][7][8].
| Compound ID | Structural Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference Standard Equivalent |
| Naph-OH | 2-Hydroxy-1-naphthaldehyde (Precursor) | 64 | 128 | 64 | - |
| Schiff-1 | Unsubstituted Phenyl Ring | 32 | 64 | 32 | - |
| Schiff-2 | 4-Chloro-phenyl substitution | 8 | 16 | 16 | Ampicillin (4 µg/mL) |
| Bis-QAC-1 | Dimethyl-dodecyl chain | 2 | 4 | 8 | Cetylpyridinium (2 µg/mL) |
Data Interpretation: The introduction of a lipophilic, electron-withdrawing chlorine atom (Schiff-2) significantly enhances antibacterial activity against both Gram-positive and Gram-negative strains compared to the unsubstituted analog, likely due to increased target enzyme affinity[4][5]. The bis-QAC derivative shows the most potent broad-spectrum activity due to its aggressive, non-specific membrane-disrupting mechanism[3].
References
-
Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents PMC (National Institutes of Health)[Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties MDPI[Link]
-
Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives Journal of Medicinal and Chemical Sciences[Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential International Journal of Pharmaceutical Sciences [Link]
-
Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes ResearchGate [Link]
-
Synthesis and Antimicrobial Activity of Some Schiff Base Juniper Publishers[Link]
-
Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone MDPI[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Photostability of N-naphthalen-1-ylhexadecanamide
Welcome to the technical support center for N-naphthalen-1-ylhexadecanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common photostability challenges encountered during experimentation. Our approach is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of N-naphthalen-1-ylhexadecanamide shows significant degradation after routine lab work. What are the primary factors I should consider?
A1: The photodegradation of N-naphthalen-1-ylhexadecanamide is primarily initiated by the absorption of light, particularly in the UV spectrum, by its naphthalene moiety. The naphthalene group acts as a chromophore, an antenna for light energy. Once it absorbs a photon, it enters an excited state, making it susceptible to several degradation pathways. The key factors to investigate are:
-
Light Source and Wavelength: Standard laboratory fluorescent lighting emits a broad spectrum, including a small but significant portion of UV-A radiation (320-400 nm), which is energetic enough to initiate photochemical reactions.[1] Direct sunlight is far more potent and will accelerate degradation significantly. The rate of degradation is often wavelength-dependent.[2]
-
Presence of Oxygen: The excited-state naphthalene can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS). These species can then attack the naphthalene ring or the amide bond, leading to a cascade of degradation reactions.
-
Solvent/Formulation Excipients: The polarity of the solvent and the presence of other molecules can influence the degradation rate. Some excipients can act as photosensitizers, absorbing light and transferring the energy to your compound, while others might offer protection.[3]
-
Temperature: While the primary issue is photochemical, elevated temperatures can increase the rate of secondary thermal degradation reactions once the initial photochemical step has occurred. It's crucial to differentiate between thermal and photodegradation, which is why a dark control is essential in any photostability study.[1][4]
The fundamental mechanism often involves the cleavage of the amide bond, a process that can be initiated by ionizing radiation like UV light. Studies have shown a universal mechanism for amide bond breaking that involves the loss of the carbonyl oxygen followed by hydrogen transfer, leading to the formation of imine or nitrile byproducts.[5][6]
Q2: How can I design a systematic experiment to definitively test the photostability of my N-naphthalen-1-ylhexadecanamide formulation?
A2: A systematic approach is critical to obtain reproducible and meaningful data. We recommend conducting a forced degradation study as outlined by the International Council for Harmonisation (ICH) guideline Q1B.[1][4][7][8] This involves exposing the compound to exaggerated light conditions to rapidly assess its stability profile.
The goal is to determine if and how your compound degrades, validate that your analytical method can detect these changes, and identify potential protective measures.
Caption: Workflow for a forced photostability study.
-
Preparation of Samples:
-
Dissolve N-naphthalen-1-ylhexadecanamide in a suitable solvent to a known concentration.
-
Place the solution in transparent, chemically inert containers (e.g., Type I glass or quartz).
-
Prepare a parallel set of samples and wrap them completely in aluminum foil to serve as dark controls. These controls are crucial for distinguishing between light-induced and thermally-induced degradation.[4]
-
-
Light Exposure:
-
Place both the test and dark control samples in a photostability chamber equipped with a calibrated light source that meets ICH Q1B specifications. This typically involves a combination of a cool white fluorescent lamp and a near-UV lamp.[1]
-
The minimum required exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[1][4]
-
Monitor and control the temperature inside the chamber to minimize thermal effects.
-
-
Sampling and Analysis:
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately analyze the samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation:
-
Plot the concentration of N-naphthalen-1-ylhexadecanamide against time for both the exposed and dark control samples.
-
A significant decrease in concentration in the exposed samples compared to the dark controls confirms photolability.
-
Q3: Which analytical techniques are best for monitoring the photodegradation of N-naphthalen-1-ylhexadecanamide?
A3: A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's decline and the rise of impurities. For N-naphthalen-1-ylhexadecanamide, a combination of chromatographic and spectrometric techniques is ideal.
| Analytical Technique | Advantages | Disadvantages | Best For |
| HPLC with UV-Vis Detection | • Robust and widely available.• The naphthalene moiety provides strong UV absorbance for sensitive detection.[9] | • May not be able to distinguish between degradants with similar chromophores.• Does not provide structural information on new degradants. | • Routine quantification of the parent compound.• Tracking the appearance of major chromophoric degradants. |
| HPLC with Mass Spectrometry (LC-MS/MS) | • Provides molecular weight information for unequivocal identification of degradants.• Highly sensitive and selective.• Can elucidate fragmentation patterns to aid in structural determination.[10][11] | • More complex and expensive instrumentation.• Requires more method development. | • Identifying unknown degradation products.• Elucidating degradation pathways.• Definitive stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | • Excellent for identifying volatile or semi-volatile degradation products.[12][13] | • Requires the analyte to be thermally stable and volatile; derivatization may be necessary.• N-naphthalen-1-ylhexadecanamide itself has a high molecular weight and may not be suitable for direct GC analysis. | • Analyzing for specific, smaller breakdown products, such as naphthalene itself, if the amide bond is cleaved. |
Recommendation: For comprehensive analysis, HPLC coupled with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the most powerful approach. The PDA provides spectral purity information, while the MS provides mass data to identify the parent compound and its degradants.
Q4: My compound is confirmed to be photolabile. What formulation strategies can I employ to enhance its stability?
A4: Several formulation strategies can be used to protect photosensitive compounds. The choice depends on the specific degradation mechanism and the intended application of your product.
Caption: Overview of photostabilization strategies.
-
Incorporate Antioxidants: If degradation is mediated by reactive oxygen species, adding antioxidants can be highly effective. These agents act as sacrificial molecules, quenching free radicals and singlet oxygen before they can damage your compound.[14]
-
Use UV-Absorbing Excipients (Sunscreens): These molecules absorb light at the same wavelengths as your compound, effectively "competing" for the damaging photons.[16]
-
Examples: Benzophenones, cinnamates, or physical blockers like titanium dioxide (TiO₂) and zinc oxide.[17]
-
-
Encapsulation Technologies: Creating a physical barrier around the molecule can prevent light from reaching it and can also limit its interaction with oxygen or other reactive species in the formulation.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes, encapsulating the photosensitive naphthalene moiety within their hydrophobic core, thereby shielding it from light and oxygen.[14][16][18]
-
Liposomes and Lipid Nanoparticles: These lipid-based vesicles can encapsulate the drug, and their bilayer can offer significant light-scattering and protective properties. They have been shown to be among the most effective encapsulation strategies for photoprotection.[14][16]
-
-
Opaque Packaging: The final and most straightforward line of defense is light-protective packaging.
-
Examples: Amber glass vials, opaque containers, or blister packs with foil backing.[4]
-
Q5: What are the likely chemical structures of the degradation products, and how can I propose a degradation pathway?
A5: Based on the structure of N-naphthalen-1-ylhexadecanamide, two primary sites are susceptible to photodegradation: the naphthalene ring system and the amide linkage.
Caption: Potential photodegradation pathways.
-
Pathway A: Naphthalene Ring Oxidation: The naphthalene ring is susceptible to attack by reactive oxygen species. This can lead to the formation of hydroxylated derivatives (naphthols), which can be further oxidized to form naphthoquinones.[19][20] These highly colored species could explain a yellowing or browning of the sample upon degradation.
-
Pathway B: Amide Bond Cleavage (Photohydrolysis): The amide bond, while generally stable, can be cleaved under UV irradiation, especially in the presence of water. This would result in the formation of naphthalen-1-ylmethanamine and hexadecanoic acid .[21] This pathway is analogous to the hydrolysis seen in other amides under visible light activation.[21]
To confirm these pathways, you would use LC-MS/MS analysis. By comparing the mass-to-charge ratio (m/z) of the observed degradant peaks with the theoretical masses of these proposed structures, you can identify the degradation products. Further structural confirmation can be achieved through tandem MS (MS/MS), which fragments the degradant ions and provides a "fingerprint" that can be matched to the proposed structures.
References
-
Crosasso, P., Ceruti, M., Brusa, P., Arpicco, S., Dosio, F., & Cattel, L. (2000). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Liposome Research, 10(4), 477-501. [Link]
-
Himpsel, F. J., Cook, P. L., de la Torre, G., Garcia-Lastra, J. M., Gonzalez-Moreno, R., Guttler, A., ... & Ortega, J. E. (2011). Universal mechanism for breaking amide bonds by ionizing radiation. The Journal of Chemical Physics, 135(3), 034704. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Marques, C., Almeida, I. F., & Costa, P. C. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 542(1-2), 10-21. [Link]
-
Pharma Stability. (n.d.). Photostability (ICH Q1B). [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Al-Achi, A., & Gupta, A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Formulated Pharmaceutical Products. Pharmaceutical Technology, 29(3), 72-84. [Link]
-
Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(16), 2948–2952. [Link]
-
Himpsel, F. J., et al. (2011). Universal mechanism for breaking amide bonds by ionizing radiation. ResearchGate. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Chen, B., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765. [Link]
-
Bhalekar, M. R., et al. (2015). Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Altmeyers Encyclopedia. (2020). Light stabilizers. [Link]
-
Borst, C., & Daniels, R. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics, 243(1-2), 127-135. [Link]
-
Li, Y., et al. (2020). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides. Organic & Biomolecular Chemistry, 18(1), 83-87. [Link]
-
PubChem. (n.d.). Naphthalen-1-yl 1-naphthoate. [Link]
-
Tomás-Gallardo, L., et al. (2014). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. Applied and Environmental Microbiology, 80(20), 6405-6416. [Link]
-
Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5095-5108. [Link]
-
Konstantinova, T., et al. (2001). Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. Dyes and Pigments, 48(2), 121-126. [Link]
-
Kosyakov, D. S., et al. (2021). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. International Journal of Molecular Sciences, 22(20), 11210. [Link]
-
de Brito Anton, L., Silverman, A. I., & Apell, J. N. (2024). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 26(6), 1052-1063. [Link]
-
Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Formulated Pharmaceutical Products. [Link]
-
BuyersGuideChem. (n.d.). N-Naphthalen-1-ylhexadecan-1-amine suppliers and producers. [Link]
-
Alagić, S., et al. (2024). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of the Serbian Chemical Society. [Link]
-
Weyrauch, M., et al. (2020). First steps of the anaerobic naphthalene degradation pathway... ResearchGate. [Link]
-
Das, K., & Mukherjee, A. K. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638118. [Link]
-
de Brito Anton, L., et al. (2024). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Naphthalene. [Link]
-
Karapanagiotis, I., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1500. [Link]
-
Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. International Journal of Hygiene and Environmental Health, 245, 114008. [Link]
-
Bagi, A., et al. (2022). Genetic redundancy in the naphthalene-degradation pathway of Cycloclasticus pugetii strain PS-1 enables response to varying substrate concentrations. The ISME Journal, 16(11), 2536-2546. [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet. [Link]
-
Wang, C., et al. (2023). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Molecules, 28(18), 6689. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of formulation and manufacturing process on the photostability of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. idk.org.rs [idk.org.rs]
- 13. Genetic redundancy in the naphthalene-degradation pathway of Cycloclasticus pugetii strain PS-1 enables response to varying substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 16. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. altmeyers.org [altmeyers.org]
- 18. researchgate.net [researchgate.net]
- 19. Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene [mdpi.com]
- 21. organic-chemistry.org [organic-chemistry.org]
Minimizing fluorescence quenching of naphthalene derivatives in assays
Welcome to the Technical Support Center for Fluorescence Assays. As a Senior Application Scientist, I have spent years optimizing assays involving naphthalene-based fluorophores (such as ANS, TNS, Prodan, Dansyl chloride, and naphthalene diimides). While these derivatives are incredibly powerful due to their sensitivity to microenvironmental changes, this exact trait makes them highly susceptible to fluorescence quenching.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind quenching mechanisms and provide self-validating protocols to ensure your data is both robust and reproducible.
Section 1: The Causality of Quenching (Expert FAQs)
Q1: My naphthalene probe's fluorescence drops significantly when switching from an organic solvent to an aqueous buffer. Is the probe degrading? A: Rarely. This is typically a photophysical phenomenon known as environmental quenching. In highly polar, aqueous environments, naphthalene derivatives often transition into a Twisted Intramolecular Charge Transfer (TICT) state[1]. This state lowers the energy barrier for non-radiative decay, effectively "darkening" the fluorophore. Additionally, water exposes the probe to dissolved oxygen, a ubiquitous dynamic quencher that drastically reduces the fluorescence lifetime by facilitating intersystem crossing to a triplet state[1],[2].
Q2: I observe a non-linear decrease in fluorescence as I increase my probe concentration. Is this static quenching? A: Not necessarily. High concentrations typically trigger two distinct phenomena:
-
Aggregation-Caused Quenching (ACQ): Planar naphthalene rings (like naphthalene diimides) are highly prone to
stacking in solution, forming weakly fluorescent excimers[3]. -
Inner Filter Effect (IFE): This is an optical artifact, not a true quenching mechanism. Primary IFE occurs when the sample itself absorbs the excitation light before it reaches the focal point of the detector. Secondary IFE occurs when the fluorophore's emission is re-absorbed by other molecules in the solution[4],[5].
Q3: How can I definitively differentiate between true quenching and the Inner Filter Effect (IFE)? A: You can self-validate this by measuring the optical density (absorbance) of your sample. If the absorbance at your excitation or emission wavelength exceeds 0.1, IFE is likely distorting your data[4],[5]. A simple serial dilution will restore the linear relationship between concentration and fluorescence if IFE is the culprit[5].
Section 2: Diagnostic Workflows
To systematically identify the root cause of your signal loss, follow the logic outlined in the diagnostic workflow below.
Troubleshooting workflow for identifying and resolving unexpected fluorescence quenching.
Section 3: Quantitative Summary of Quenching Mechanisms
Understanding the specific mechanism is critical for applying the correct mitigation strategy. The table below summarizes common quenchers affecting naphthalene derivatives.
| Quencher / Factor | Mechanism Type | Causality / Photophysical Effect | Mitigation Strategy |
| Dissolved Oxygen (O₂) | Dynamic | Increases intersystem crossing to the triplet state, reducing fluorescence lifetime[1],[2]. | Degassing (Freeze-Pump-Thaw or inert gas sparging)[1]. |
| Heavy Atoms (I⁻, Br⁻) | Dynamic | Spin-orbit coupling enhances non-radiative decay[1]. | Substitute buffer salts (e.g., use Cl⁻ instead of I⁻). |
| Copper Ions (Cu²⁺) | Static | Forms a non-fluorescent ground-state complex with the probe[1],[3]. | Add chelators (e.g., EDTA) or use selective masking agents. |
| High Concentration | ACQ / IFE | Dilution, mathematical IFE correction[4], or host-guest inclusion[6]. | |
| Polar Solvents (Water) | Environmental | Stabilizes the TICT state, drastically lowering the quantum yield[1]. | Encapsulate in a hydrophobic cavity (e.g., |
Section 4: Self-Validating Experimental Protocols
Do not rely on assumptions. Every protocol executed in the lab must contain an internal control to validate its success.
Protocol 1: Elimination of Dynamic Oxygen Quenching (Freeze-Pump-Thaw)
Simple nitrogen sparging is often insufficient for rigorous physical chemistry assays because it fails to remove oxygen trapped within the solvent lattice. The Freeze-Pump-Thaw method is the gold standard[2].
-
Preparation: Place your naphthalene derivative solution in a Schlenk flask or a sealable quartz cuvette attached to a high-vacuum line.
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen. (Solidifying the solvent forces dissolved gases out of the lattice).
-
Pump: Open the valve to the vacuum line for 2–3 minutes to evacuate the headspace, removing the expelled oxygen.
-
Thaw: Close the vacuum valve and allow the solvent to thaw at room temperature. You will observe gas bubbles escaping the liquid.
-
Repeat: Perform this cycle a minimum of three times until no further bubbling is observed during the thaw phase.
-
Self-Validation Check: Measure the fluorescence lifetime or intensity of the degassed sample against an aerated control. A successful degassing will yield a significantly higher fluorescence intensity and longer lifetime[2].
Protocol 2: Mathematical Correction for the Inner Filter Effect (IFE)
If your assay requires high concentrations of a secondary analyte that absorbs light, you cannot simply dilute the sample. You must mathematically correct the observed fluorescence (
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of your exact sample at the excitation wavelength (
) and the emission wavelength ( ). Ensure you use the same cuvette path length ( ) as your fluorometer. -
Measure Fluorescence: Record the observed fluorescence intensity (
) in the fluorometer. -
Apply Correction Formula: Use the standard IFE correction equation:
-
Self-Validation Check: Perform a serial dilution of the sample. Apply the correction formula to all dilutions. If the IFE correction is successful, plotting
against fluorophore concentration will yield a perfectly straight line, proving that the non-linearity was an optical artifact, not static quenching[4],[5].
Protocol 3: Shielding Fluorophores via Cyclodextrin Inclusion
To prevent Aggregation-Caused Quenching (ACQ) and environmental quenching in aqueous buffers, you can encapsulate the naphthalene moiety inside the hydrophobic cavity of
Mechanism of beta-cyclodextrin inclusion to shield naphthalene probes from quenchers.
-
Host Preparation: Prepare a 10 mM stock solution of
-cyclodextrin (or a methylated derivative for higher aqueous solubility) in your assay buffer. -
Titration: Keep the concentration of your naphthalene probe constant (e.g., 1 µM) and titrate increasing amounts of the
-CD stock into the sample. -
Incubation: Allow the solution to equilibrate for 15–20 minutes at room temperature. The hydrophobic effect will drive the naphthalene moiety into the nonpolar cavity of the cyclodextrin, displacing water molecules[6].
-
Self-Validation Check: Monitor the emission spectrum. A successful inclusion complex will demonstrate a massive fluorescence enhancement (often 10x to 50x) and a distinct "blue shift" (hypsochromic shift) in the emission maximum, confirming the probe has moved from a polar aqueous environment into a nonpolar hydrophobic pocket[6].
References
-
Edinburgh Instruments. "What is the Inner Filter Effect?"[Link]
-
IslandScholar. "Fluorescence-Based Thermodynamic Studies of the Inclusion of Anilinonaphthalene Sulfonates by Cyclodextrins." [Link]
-
RSC Publishing. "A fluorescent and colorimetric probe based on naphthalene diimide and its high sensitivity towards copper ions when used as test strips." [Link]
-
MDPI. "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A fluorescent and colorimetric probe based on naphthalene diimide and its high sensitivity towards copper ions when used as test strips - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01122F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. edinst.com [edinst.com]
- 6. islandscholar.ca [islandscholar.ca]
Preventing aggregation of N-naphthalen-1-ylhexadecanamide in solution
Technical Support Center: Preventing Aggregation of N-naphthalen-1-ylhexadecanamide
Current Status: 🟢 Operational | Support Level: Tier 3 (Senior Scientist) Ticket ID: AGG-N16-SOL Subject: Solubility Optimization & Aggregation Prevention for Hydrophobic Amide Probes[1]
Executive Summary: The Chemistry of the Problem
N-naphthalen-1-ylhexadecanamide (also known as N-palmitoyl-1-naphthylamine) is a highly lipophilic molecule combining a long-chain fatty acid tail (C16, palmitoyl) with a bulky aromatic headgroup (naphthalene).[1]
-
The Challenge: This molecule suffers from a "dual-threat" aggregation mechanism in aqueous environments:
-
The Consequence: Aggregation leads to fluorescence quenching (if used as a probe), erratic enzymatic kinetics (if used as a substrate), and precipitation artifacts.
Troubleshooting Ticket System
Identify your specific issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Cloudiness/Precipitate upon dilution into buffer.[1] | "Salting out" or slow dilution speed allowed nucleation.[1] | See Protocol A (Rapid Dilution) . |
| Loss of Fluorescence (Quenching) without visible precipitate.[1] | Formation of non-fluorescent H-aggregates (stacked dimers).[1] | See Protocol B (Carrier Stabilization) . |
| Inconsistent Data (High variance between replicates).[1] | Adsorption to plasticware (pipette tips/tubes).[1] | Switch to Low-Retention Plastics & Glass.[1] |
| Signal Drift over time. | Slow agglomeration of metastable micelles.[1] | Add Surfactant (See Protocol C).[1] |
Core Protocols: Solubilization & Stabilization[1]
Protocol A: The "Rapid Solvent Shift" Method
Use this for preparing fresh assay buffers where the final concentration is <10
The Science: Slow addition of a hydrophobic stock to water creates local regions of high concentration (supersaturation), triggering nucleation. Rapid dispersion prevents this.[1]
-
Master Stock: Dissolve the solid N-naphthalen-1-ylhexadecanamide in anhydrous DMSO to a concentration of 10 mM .
-
Critical: Store in a glass vial (amber) at -20°C. Avoid repeated freeze-thaw cycles.
-
-
The "Vortex-Injection" Technique:
-
Prepare your aqueous buffer in a tube and set it to vortex at medium-high speed .
-
Submerge the pipette tip containing the DMSO stock just below the surface of the vortexing buffer.
-
Eject rapidly into the turbulent center.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on biological targets.[1]
-
Protocol B: Carrier Stabilization (The "BSA Sponge")
Best for enzymatic assays (e.g., FAAH activity) or when total solubility is paramount.
The Science: Bovine Serum Albumin (BSA) has high-affinity binding sites for long-chain fatty acid derivatives.[1] It acts as a "chaperone," keeping the probe monomeric and available.
-
Prepare Carrier Buffer: Dissolve Fatty Acid-Free BSA (0.1% to 0.5% w/v) in your assay buffer.[1]
-
Incubation: Perform the "Rapid Solvent Shift" (Protocol A) into this BSA-containing buffer.
-
Equilibration: Allow the solution to stand at room temperature for 5–10 minutes to establish the BSA-Probe equilibrium before adding enzymes or cells.
Protocol C: Detergent Micelle Stabilization
Best for non-enzymatic fluorescence studies or when BSA interferes with the assay.
-
Selection: Use a non-ionic detergent with a low Critical Micelle Concentration (CMC), such as Triton X-100 or Tween 80 .[1]
-
Concentration:
Visualization: Solubilization Pathways
The following diagram illustrates the kinetic competition between aggregation and solubilization during the dilution process.
Figure 1: Kinetic pathways of N-naphthalen-1-ylhexadecanamide dilution. Green paths indicate successful solubilization strategies; red paths indicate aggregation modes.[1]
Technical Deep Dive: Validation & Data
To verify that your probe is effectively solubilized and not aggregated, perform the following validation steps.
Method 1: The Centrifugation Test
If the molecule is truly soluble (or bound to BSA), it will not sediment under high G-force.
-
Centrifuge at 10,000 x g for 10 minutes .
-
Measure fluorescence of the supernatant before and after spin.[1]
Method 2: Absorbance Spectra Analysis
Aggregation often causes a shift in the absorption maximum or broadening of the peak due to excitonic coupling between the naphthyl rings.
| Parameter | Monomeric (Soluble) | Aggregated |
| Appearance | Clear | Hazy or Clear (if micro-aggregates) |
| Absorbance Peak | Sharp, defined | Broadened, often blue-shifted (H-dimer) |
| Fluorescence | High Quantum Yield | Quenched or Red-shifted (Excimer) |
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard reference for fluorophore aggregation and quenching mechanisms).[1]
-
Thermo Fisher Scientific. Handling and Dissolving Fluorescent Probes. Link
-
Sigma-Aldrich. Solubility of Fatty Acid Amides and Lipophilic Probes.[1] Link
-
Cayman Chemical. Fatty Acid Amide Hydrolase (FAAH) Assay Kit Technical Bulletin. (Provides specific buffer formulations for lipophilic amide substrates). Link
Sources
Technical Support Center: Troubleshooting Background Fluorescence in N-naphthalen-1-ylhexadecanamide Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when utilizing long-chain lipophilic probes like N-naphthalen-1-ylhexadecanamide. Mastering this probe requires moving beyond basic protocol execution and understanding the biophysical causality behind its behavior in aqueous versus lipid environments.
This guide provides a comprehensive, self-validating framework to isolate, quantify, and eliminate background fluorescence in your membrane and lipid-binding assays.
Mechanistic Insights: The Causality of Background Noise
To troubleshoot effectively, we must first understand the molecular architecture of N-naphthalen-1-ylhexadecanamide. The molecule consists of two functional domains:
-
The Fluorophore (1-naphthylamine): This is a classic solvatochromic moiety. Its quantum yield is near zero in polar environments (like water) but increases dramatically in such as lipid bilayers[1].
-
The Lipid Anchor (Hexadecanoyl/Palmitoyl chain): This C16 chain makes the molecule extremely lipophilic.
The Core Problem: In aqueous buffers, the highly hydrophobic C16 chain forces the probe to rapidly exceed its critical aggregation concentration (CAC), [2]. Inside these micelles, the 1-naphthylamine headgroup is shielded from water, entering a hydrophobic microenvironment that artificially triggers high fluorescence even in the absence of target cells or liposomes.
Furthermore, 1-naphthylamine typically excites in the UV/near-UV range (~330-350 nm) and emits in the blue spectrum (~400-460 nm)[3]. This spectral window perfectly overlaps with the intrinsic autofluorescence of cellular metabolites (like NADH) and aromatic amino acids such as [3].
Diagnostic Workflow
Before altering your assay, use the following logical decision tree to isolate the exact source of your background noise.
Diagnostic workflow for isolating and resolving background fluorescence sources in lipid probe assays.
Quantitative Analysis of Background Sources
Understanding the proportional impact of each noise source allows you to prioritize your troubleshooting efforts.
| Background Source | Diagnostic Indicator | Typical Signal Contribution (%) | Primary Solution |
| Probe Aggregation (Micelles) | High signal in buffer-only blank | 40 - 60% | Pluronic F-127 / Co-solvents |
| Plastic Adsorption | Signal scales with plate surface area | 20 - 30% | NBS / Glass-bottom plates |
| Biological Autofluorescence | High signal in cell-only blank | 10 - 25% | Spectral unmixing / Wash steps |
| Unbound Aqueous Probe | High baseline after lipid addition | 5 - 15% | Collisional quenchers (KI) |
Frequently Asked Questions (Troubleshooting Scenarios)
Q: My probe-only control exhibits massive fluorescence even without lipids or cells present. Why? A: This is the hallmark of probe aggregation or non-specific adsorption to plasticware. Because the C16 chain is highly lipophilic, the probe either self-assembles into micelles or coats the hydrophobic polystyrene walls of your microplate. Both scenarios create a pseudo-lipid environment that prematurely activates the 1-naphthylamine fluorophore. Solution: Monomerize the probe using a carrier (see Protocol 1) and switch to Non-Binding Surface (NBS) or glass-bottom plates.
Q: How do I differentiate between biological autofluorescence and unbound probe signal? A: Always run a cell-only (probe-free) control. If this control accounts for >20% of your total signal, the issue is autofluorescence from NADH or aromatic amino acids. If the cell-only control is dark, but the background remains high after adding the probe to the cells, you are detecting unbound, partitioned probe that has not been properly washed away or quenched.
Q: I am conducting an outer membrane permeability assay. Can I use standard wash steps to remove the background? A: Standard washing is often insufficient for highly lipophilic probes because the C16 chain rapidly partitions back and forth between the membrane and the aqueous phase to maintain equilibrium. Instead of washing, which can strip the probe from the outer membrane and ruin your [4], use a membrane-impermeable collisional quencher (see Protocol 2).
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol you run must contain internal controls that prove the methodology worked as intended.
Protocol 1: Monomerization and Delivery of N-naphthalen-1-ylhexadecanamide
Objective: Prevent critical aggregation concentration (CAC) artifacts and ensure monomeric delivery to target membranes.
-
Reconstitution: Dissolve the lyophilized probe in anhydrous, cell-culture grade DMSO to a stock concentration of 5 mM. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.
-
Carrier Preparation: Prepare a 10% (w/v) Pluronic F-127 solution in DMSO. Pluronic F-127 acts as a non-ionic surfactant to encapsulate the lipophilic C16 chain, preventing it from interacting with other probe molecules.
-
Complexation: Mix the 5 mM probe stock 1:1 with the Pluronic F-127 stock. Incubate at 37°C for 15 minutes.
-
Delivery: Dilute the probe-Pluronic mixture into your pre-warmed aqueous assay buffer to a final working concentration of 1-5 µM immediately before use. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent cellular toxicity.
-
Self-Validation Check: Perform a serial dilution of your working solution in buffer and measure fluorescence. A linear decrease in signal confirms the probe is monomeric. A sudden, non-linear drop in fluorescence indicates you have crossed the CAC and the probe was previously aggregated.
Protocol 2: Selective Collisional Quenching of Unbound Probe
Objective: Eliminate background noise from unbound probe partitioned in the aqueous phase without affecting the signal of the membrane-bound probe.
-
Quencher Preparation: Prepare a 1 M Potassium Iodide (KI) stock solution in your assay buffer. Add 1 mM Sodium Thiosulfate (Na₂S₂O₃) to prevent the oxidation of iodide to I₂.
-
Initial Read: Following the incubation of your cells/liposomes with the probe, acquire the initial fluorescence reading.
-
Quenching: Spike the KI stock into the assay wells to achieve a final concentration of 50 mM KI.
-
Final Read: Incubate for 5 minutes at room temperature in the dark, then acquire the final fluorescence reading.
-
Self-Validation Check: Run a parallel control well where you spike 50 mM Acrylamide instead of KI. Acrylamide is membrane-permeable and will quench >90% of the total signal. KI is membrane-impermeable; it should only reduce the signal by 5-15% (representing the unbound aqueous fraction). If KI quenches >50% of your signal, your target membranes are compromised (leaky) or your probe is entirely unbound.
References
-
Title: Effect of Glycosylation on Self-Assembly of Lipid A Lipopolysaccharides in Aqueous Solutions Source: Langmuir - ACS Publications URL: [Link]
-
Title: A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques Source: MDPI - International Journal of Molecular Sciences URL: [Link]
-
Title: High Specific Selectivity and Membrane-Active Mechanism of Synthetic Cationic Hybrid Antimicrobial Peptides Based on the Peptide FV7 Source: MDPI - International Journal of Molecular Sciences URL: [Link]
Sources
Technical Support Center: Naphthalene Synthesis & Functionalization
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Failed Reactions in Naphthalene Synthesis Audience: Pharmaceutical Researchers & Process Chemists
Introduction
Welcome to the Naphthalene Synthesis Support Center. The naphthalene scaffold is ubiquitous in drug discovery (e.g., Duloxetine, Naproxen, Terbinafine), yet its synthesis and functionalization are prone to specific failure modes: regiochemical scrambling , incomplete cyclization , and oxidative polymerization (tar formation) .
This guide moves beyond textbook theory to address the practical "why" and "how" of reaction failure, focusing on the two primary construction routes (Haworth, Diels-Alder) and post-synthetic functionalization.
Module 1: The Haworth Synthesis (Ring Construction)
The Haworth synthesis is the industry standard for accessing substituted naphthalenes that are inaccessible via direct functionalization. It involves a 5-step linear sequence. Failure usually occurs at Step 1 (Acylation) or Step 3 (Cyclization) .
Workflow Visualization
Figure 1: The Haworth Synthesis logical flow. Red node indicates the most common failure point (cyclization).
Troubleshooting Guide: Haworth Protocol
Q: My Friedel-Crafts acylation (Step 1) yield is consistently <40% despite using 1.1 equivalents of AlCl₃. What is wrong?
A: You are likely under-dosing the catalyst.
-
The Cause: Unlike alkylation, Friedel-Crafts acylation is not truly catalytic. The product (a ketone) possesses a carbonyl oxygen that acts as a Lewis base, complexing strongly with the aluminum chloride. This removes the Lewis acid from the reaction cycle.
-
The Fix: You must use at least 2.2 equivalents of AlCl₃. One equivalent activates the succinic anhydride, and the second equivalent complexes with the product.
-
Protocol Note: Ensure the AlCl₃ is free-flowing and yellow/grey. White powder often indicates hydrolysis (deactivation) by atmospheric moisture [1].
Q: Step 3 (Cyclization) results in a black, polymeric tar instead of the tetralone intermediate. How do I prevent this?
A: This is a classic symptom of harsh dehydration conditions causing intermolecular polymerization rather than intramolecular cyclization.
-
The Cause: Using concentrated sulfuric acid (H₂SO₄) can be too oxidizing for electron-rich substrates.
-
The Fix: Switch to Polyphosphoric Acid (PPA) . PPA is a milder dehydrating agent that minimizes sulfonation and oxidation side reactions.
-
Protocol: Heat the phenylbutyric acid precursor in PPA at 60–80°C. Monitor strictly by TLC; prolonged heating promotes polymerization.
Q: I cannot get the final aromatization (Step 5) to proceed using Selenium dust.
A: Selenium dehydrogenation requires extreme temperatures (280–300°C) which many substrates cannot survive.
-
The Fix: Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene or toluene. DDQ is a potent oxidant that drives aromatization under much milder conditions (80–110°C), preserving sensitive functional groups [2].
Module 2: Diels-Alder Approaches (Benzyne Route)
For naphthalenes with substitution patterns difficult to achieve via EAS (e.g., 1,2,3-trisubstituted), the Diels-Alder reaction between a benzyne intermediate and a diene (like furan) is the superior convergent route.
Troubleshooting Guide: Benzyne Trapping
Q: I am generating benzyne from anthranilic acid (diazotization), but I only isolate biphenylene (dimer).
A: The concentration of your trapping agent (diene) is too low relative to the rate of benzyne generation.
-
The Mechanism: Benzyne is highly unstable. If it does not encounter a diene immediately, it reacts with itself (dimerization) or the solvent.
-
The Fix:
-
Switch to the Kobayashi Precursor (o-trimethylsilyl aryl triflate). This allows fluoride-triggered benzyne generation under mild conditions [3].
-
Inverse Addition: Slowly add the fluoride source (CsF or TBAF) to a solution containing both the precursor and the diene. This ensures the diene is always in large excess relative to the transient benzyne.
-
Q: The adduct formed with furan is unstable. It decomposes back to starting materials.
A: You are observing the Retro-Diels-Alder reaction.
-
The Fix: The oxabicyclic intermediate formed from furan is kinetically stable but thermodynamically prone to reversion. You must chemically deoxygenate it immediately (e.g., using low-valent titanium or acid-catalyzed dehydration) to "lock in" the naphthalene aromaticity.
Module 3: Regioselective Functionalization (EAS)
Functionalizing an existing naphthalene ring is a battle between Kinetic Control (Alpha-substitution) and Thermodynamic Control (Beta-substitution) .
Logic Visualization: The Alpha/Beta Decision
Figure 2: Decision tree for predicting and controlling regioselectivity in naphthalene substitution.
Reaction Parameter Table
| Reaction | Conditions | Major Isomer | Mechanism Note |
| Nitration | HNO₃/H₂SO₄, 50°C | Alpha (1-nitro) | Irreversible. Alpha-attack transition state preserves aromatic sextet of the second ring better than Beta-attack [4]. |
| Sulfonation | H₂SO₄, 80°C | Alpha (1-SO₃H) | Kinetic control.[1][2] Faster to form, but sterically hindered by the peri-hydrogen (H-8). |
| Sulfonation | H₂SO₄, 160°C | Beta (2-SO₃H) | Thermodynamic control.[1][2] The Alpha isomer desulfonates and rearranges to the sterically unhindered Beta form [5]. |
| Acylation | Acetyl Chloride, AlCl₃, CS₂ | Alpha | Non-polar solvents favor kinetic product. |
| Acylation | Acetyl Chloride, AlCl₃, PhNO₂ | Beta | Polar solvents (Nitrobenzene) increase the bulk of the electrophile complex, favoring the less hindered Beta position. |
Troubleshooting Guide: Regioselectivity
Q: I need the Beta-isomer, but I keep getting the Alpha-isomer (or a mixture).
A: You are likely stopping the reaction too early or running it too cold.
-
The Fix (Sulfonation): Heat the reaction mixture to 160°C for several hours. This allows the kinetically formed alpha-isomer to revert to starting material and re-react at the beta position.[3]
-
The Fix (Acylation): Use a bulky solvent like nitrobenzene. The AlCl₃-acylium complex solvated by nitrobenzene is sterically bulky, making attack at the crowded alpha position (peri-interaction) highly unfavorable.
Q: Why does Nitration never yield the Beta-isomer?
A: Nitration is effectively irreversible.[3] Once the NO₂ group attaches, it does not come off. Therefore, the reaction is purely under kinetic control, and the Alpha position (which has a lower activation energy due to better resonance stabilization of the intermediate) is exclusively selected. To get 2-nitronaphthalene, you cannot use direct nitration; you must use an indirect route (e.g., Bucherer reaction from 2-naphthylamine or oxidation of 2-nitroso compounds).
References
-
BenchChem. (2025).[2][4] Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Hoye, T. R., et al. (2019).[5] "One-Pot, Three-Aryne Cascade Strategy for Naphthalene Formation." Journal of the American Chemical Society. Retrieved from
-
LibreTexts. (2022).[6] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[6][7][8] Retrieved from
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene.[1][2][3] Retrieved from
Sources
- 1. 1) Describe the Haworth's synthesis of naphthalene with mechanism? 2) Exp.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot, Three-Aryne Cascade Strategy for Naphthalene Formation from 1,3-Diynes and 1,2-Benzdiyne Equivalents | Hoye Research Group [hoye.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-naphthalen-1-ylhexadecanamide
Welcome to the technical support center for the synthesis of N-naphthalen-1-ylhexadecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, can present challenges that impact yield and purity. This document aims to equip you with the knowledge to overcome these hurdles.
The primary and most industrially scalable route to N-naphthalen-1-ylhexadecanamide is the Schotten-Baumann reaction. This involves the acylation of naphthalen-1-amine with hexadecanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-naphthalen-1-ylhexadecanamide.
Issue 1: Low or No Product Yield
A low yield of the desired amide is the most common issue. The root cause often lies in the reactivity of the starting materials or the reaction conditions.
Question: I have set up the reaction between naphthalen-1-amine and hexadecanoyl chloride, but upon workup, I isolate very little or none of my desired product. What could be the cause?
Answer:
Several factors can contribute to a low or non-existent yield. Let's break down the possibilities and their solutions.
1. Hydrolysis of Hexadecanoyl Chloride:
-
Causality: Hexadecanoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. If it hydrolyzes, it forms hexadecanoic acid, which will not react with the amine under these conditions.
-
Validation: You can check for the presence of hexadecanoic acid in your crude product using techniques like Thin Layer Chromatography (TLC) or by analyzing the melting point of the isolated solid.
-
Solution:
-
Ensure your starting materials and solvent are anhydrous.
-
If using a biphasic Schotten-Baumann reaction with aqueous base, add the hexadecanoyl chloride slowly to a well-stirred mixture of the amine and the aqueous base. This ensures the amine reacts with the acyl chloride before it has a chance to hydrolyze.[1]
-
Consider using an organic base like triethylamine or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[]
-
2. Inactivation of Naphthalen-1-amine:
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl). If the base is insufficient or not introduced effectively, the HCl will protonate the starting naphthalen-1-amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride.[1]
-
Validation: The presence of a significant amount of unreacted naphthalen-1-amine in your crude product is a strong indicator.
-
Solution:
-
Use at least one equivalent of a base. It is common to use a slight excess.
-
Ensure efficient mixing to allow the base to neutralize the HCl as it is formed.
-
3. Poor Reagent Quality:
-
Causality: The quality of your starting materials is paramount. Naphthalen-1-amine can oxidize and darken over time. Hexadecanoyl chloride can degrade upon storage, especially if exposed to moisture.
-
Validation: Assess the purity of your starting materials before the reaction. Naphthalen-1-amine should be a light-colored solid.
-
Solution:
-
Use freshly purified naphthalen-1-amine if it appears discolored.
-
If preparing the hexadecanoyl chloride in-house from hexadecanoic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the reaction goes to completion and the excess chlorinating agent is removed before use.[4]
-
| Parameter | Recommendation |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for organic base methods. For biphasic systems, a combination of an organic solvent and water is used. |
| Base | Triethylamine (1.1 eq) or Pyridine (1.1 eq) for anhydrous conditions. Sodium hydroxide (10% aqueous solution) for biphasic conditions. |
| Temperature | 0 °C to room temperature. The reaction is often exothermic, so starting at a lower temperature and allowing it to warm to room temperature is advisable.[] |
| Addition Order | Add the hexadecanoyl chloride dropwise to a solution of naphthalen-1-amine and the base. |
| Reaction Monitoring | Monitor the reaction progress by TLC until the starting amine is consumed. |
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product is Impure After Workup
Even with a good yield, obtaining a pure product can be challenging.
Question: I have isolated my product, but it is an oily solid and TLC analysis shows multiple spots. How can I improve the purity?
Answer:
Impurity in the final product can stem from side reactions or incomplete reactions.
1. Presence of Unreacted Starting Materials:
-
Causality: The reaction may not have gone to completion.
-
Validation: Compare the crude product's TLC with the starting materials.
-
Solution:
-
Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) if the reactants are known to be slow to react.
-
Ensure the stoichiometry of the reactants is correct. A slight excess of the acyl chloride can sometimes be used to drive the reaction to completion.
-
2. Presence of Hexadecanoic Acid:
-
Causality: As mentioned, this arises from the hydrolysis of hexadecanoyl chloride.
-
Validation: Hexadecanoic acid will appear as a separate spot on TLC.
-
Solution:
-
During the aqueous workup, wash the organic layer with a mild aqueous base like sodium bicarbonate solution. This will convert the hexadecanoic acid into its sodium salt, which is water-soluble and will be removed in the aqueous layer.
-
3. Purification Strategy:
-
Causality: The long alkyl chain of N-naphthalen-1-ylhexadecanamide gives it waxy properties, which can make purification by crystallization challenging.
-
Solution:
-
Column Chromatography: This is often the most effective method for purifying amides. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If chromatography is not desired, you can attempt recrystallization from a suitable solvent system. A solvent screen with solvents like ethanol, acetone, or mixtures with hexanes might yield a crystalline product.
-
Caption: Decision tree for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare hexadecanoyl chloride?
A1: Hexadecanoyl chloride is typically prepared by reacting hexadecanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.[4] Oxalyl chloride is often preferred for smaller scale reactions as the byproducts are gaseous, simplifying purification. For larger scales, thionyl chloride is a more economical choice. The reaction is usually performed in an anhydrous solvent like dichloromethane or toluene, and may require gentle heating.
Q2: Can I use a coupling reagent instead of the acid chloride?
A2: Yes, amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple hexadecanoic acid with naphthalen-1-amine.[] This avoids the need to prepare the acid chloride separately. However, these reagents can be more expensive and may require specific conditions to avoid side reactions, such as the formation of N-acylurea byproducts. For sterically hindered or electron-deficient amines, more advanced coupling reagents like HATU may be necessary.[]
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting naphthalen-1-amine on a silica gel plate. The product, being less polar than the amine, will have a higher Rf value. The reaction is complete when the spot corresponding to the amine has disappeared.
Q4: What are the expected spectroscopic characteristics of N-naphthalen-1-ylhexadecanamide?
-
¹H NMR: A broad singlet for the N-H proton, multiplets in the aromatic region corresponding to the naphthalene ring protons, a triplet for the alpha-methylene group (CH₂) next to the carbonyl, a series of multiplets for the long alkyl chain, and a terminal methyl (CH₃) triplet.
-
¹³C NMR: A peak for the carbonyl carbon (C=O) around 170-175 ppm, several peaks in the aromatic region, and a series of peaks for the carbons of the hexadecyl chain.
-
IR Spectroscopy: A characteristic N-H stretch around 3300 cm⁻¹ and a strong C=O (amide I) stretch around 1650 cm⁻¹.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Hexadecanoyl chloride is corrosive and reacts with moisture, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Thionyl chloride and oxalyl chloride are also highly corrosive and toxic. Naphthalen-1-amine is harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of Hexadecanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexadecanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature. A catalytic amount of anhydrous dimethylformamide (DMF) can be added to accelerate the reaction.[4]
-
Stir the mixture at room temperature for 2-4 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude hexadecanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-naphthalen-1-ylhexadecanamide (Schotten-Baumann Conditions)
-
In a round-bottom flask, dissolve naphthalen-1-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve hexadecanoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the hexadecanoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
Green, G. et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 433-442. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]
-
Hegde, A. A. et al. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal Of Applied Science And Technology, 5(10), 49-53. Available from: [Link]
-
Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Available from: [Link]
-
Al-Ostath, A. et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(58), 50166-50178. Available from: [Link]
-
Seiple, I. B. et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17049-17055. Available from: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]
-
Seiple, I. B. et al. (2022). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Figshare. Available from: [Link]
-
Abdel-Wahab, B. F. et al. (2021). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 11(52), 32747-32763. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available from: [Link]
-
ResearchGate. (2025). A Novel Approach for the Synthesis of Aryl Amides. Available from: [Link]
Sources
Fluorescent Lipid Probes: Technical Support & Troubleshooting Guide
Welcome to the Application Support Center for Fluorescent Lipid Probes. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical lipid biophysics and practical benchtop execution. Fluorescent lipids are not standard chemical reagents; their amphiphilic nature, sensitivity to oxidation, and tendency to self-associate demand rigorous handling protocols.
This guide provides self-validating workflows and mechanistic explanations to ensure the highest scientific integrity in your membrane dynamics, lipid trafficking, and live-cell imaging assays.
Section 1: Core Principles of Handling & Storage (FAQ)
Q: Why must I store fluorescent lipids in organic solvents rather than aqueous buffers? A: Fluorescent lipids must be stored in high-purity organic solvents (typically chloroform, methanol, or a mixture) at -20°C. In aqueous environments, amphiphilic lipids spontaneously self-assemble into micelles or liposomes. Prolonged storage in an aqueous state accelerates the hydrolysis of the ester bonds linking the acyl chains to the glycerol backbone. Furthermore, water exposure increases the risk of microbial contamination and fluorophore degradation.
Q: Why is the choice of storage container critical? A: Never store lipid stocks in plastic microcentrifuge tubes. Organic solvents will leach plasticizers (e.g., phthalates) from the plastic, which seamlessly integrate into your lipid films and severely alter membrane fluidity and phase behavior. Additionally, lipophilic probes readily adsorb to hydrophobic plastic surfaces, drastically reducing your actual stock concentration. Always use amber glass vials with Teflon-lined caps to prevent both leaching and the photobleaching of sensitive fluorophores[1].
Q: How does atmospheric oxygen affect my lipid probes? A: Many fluorescent lipid probes contain unsaturated acyl chains (e.g., oleic acid derivatives like DOTAP or DOPE). These double bonds are highly susceptible to lipid peroxidation. Oxidation alters the lipid's geometry, destroying its native phase behavior and potentially quenching the attached fluorophore. Always purge the headspace of your storage vial with a gentle stream of Argon or Nitrogen gas before sealing.
Quantitative Summary: Optimal Storage Parameters
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | -20°C (Stock) / 4°C (Aqueous) | Minimizes thermal degradation of ester bonds; prevents phase separation. |
| Solvent | Chloroform / Methanol | Maintains monomeric state; prevents spontaneous micelle formation. |
| Container | Amber Glass with Teflon Cap | Prevents photobleaching; avoids plasticizer leaching and hydrophobic adsorption. |
| Atmosphere | Argon or Nitrogen Purge | Displaces oxygen to prevent lipid peroxidation of unsaturated acyl chains. |
Section 2: Experimental Workflow & Protocol
Self-Validating Protocol: Preparation of Fluorescent Liposomes
To ensure reproducibility in cellular assays, this protocol uses the thin-film hydration method. The self-validating steps are the visual and spectroscopic confirmation of the dry film and the subsequent extrusion clarity.
Step-by-Step Methodology:
-
Aliquot and Mix: Transfer the desired volume of the fluorescent lipid stock (titrated to 0.1–1 mol% of total lipid to prevent self-quenching) and bulk carrier lipids (e.g., DOPC) into a clean glass tube using a glass Hamilton syringe.
-
Solvent Evaporation: Gently evaporate the solvent under a steady stream of Nitrogen or Argon gas. Rotate the tube continuously to form a uniform, thin lipid film on the lower walls of the tube.
-
Self-Validation: The film must appear as a translucent, even haze without opaque crystalline aggregates.
-
-
Desiccation: Place the tube in a vacuum desiccator for at least 2 hours (preferably overnight) to remove trace residual solvent, which can be toxic to cells and destabilize liposomes.
-
Hydration: Add the desired aqueous buffer (e.g., PBS), pre-warmed above the main phase transition temperature (
) of the highest-melting lipid. Vortex vigorously for 5-10 minutes until the film is completely suspended, yielding a cloudy multilamellar vesicle (MLV) suspension. -
Extrusion: Pass the MLV suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.
-
Self-Validation: The suspension will transition from cloudy to a slightly opalescent, clear solution, indicating the successful formation of unilamellar vesicles (LUVs).
-
-
Cellular Assay: Incubate the extruded liposomes with your target cells under appropriate physiological conditions, followed by live-cell fluorescence imaging or flow cytometry[2].
Workflow for fluorescent lipid probe preparation and liposome formulation.
Section 3: Troubleshooting Guide
Q: My fluorescent lipid (e.g., NBD-lipid) is localizing to the membrane surface rather than the hydrophobic core. How do I fix this? A: You are observing a well-documented mechanistic artifact known as "looping." NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is a moderately polar fluorophore. When attached to the acyl chain, the polar NBD group tends to loop back toward the aqueous interface of the lipid bilayer rather than remaining buried in the hydrophobic core[3]. This alters the intracellular motility and localization of the lipid.
-
Solution: Switch to a less polar, more lipophilic fluorophore such as BODIPY. BODIPY-fatty acid analogs are brightly fluorescent and have been shown to accurately mimic endogenous fatty acid metabolism and transport without the looping artifact[1][4].
Q: I am observing a rapid loss of fluorescence signal during live-cell imaging. Is the probe degrading? A: You are likely experiencing photobleaching—the light-induced destruction of the fluorophore.
-
Solution: First, minimize excitation light intensity and exposure time. Second, ensure you are using a photostable probe. If you are using an older generation dye, consider upgrading to more robust alternatives like Alexa Fluor-conjugated lipids or BODIPY derivatives[1]. Finally, verify that your imaging buffer contains appropriate oxygen scavengers to reduce reactive oxygen species (ROS) generation during excitation.
Q: My liposomes are precipitating out of solution after a few days. Why? A: Fluorescent liposomes are thermodynamically metastable. Over time, or if subjected to freeze-thaw cycles, they will aggregate and fuse.
-
Solution: Never freeze aqueous liposome suspensions. Prepare only what you need for the immediate experiment and store any short-term remainder at 4°C, protected from light. Always re-extrude or sonicate if the suspension has been stored for more than 48 hours.
Diagnostic logic tree for troubleshooting altered subcellular lipid localization.
References
-
Fluorescent Lipid Probes: Some Properties and Applications (a Review) Source: ResearchGate URL:[Link]
-
Microscopy tools for the investigation of intracellular lipid storage and dynamics Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Microscopy tools for the investigation of intracellular lipid storage and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating Results from N-naphthalen-1-ylhexadecanamide-Based Assays: A Comprehensive Comparison Guide
Executive Summary
The endocannabinoid system and related lipid signaling pathways rely heavily on the precise regulation of fatty acid amides, such as palmitoylethanolamide (PEA) and anandamide (AEA). The degradation of these bioactive lipids is primarily governed by N-acylethanolamine acid amidase (NAAA) and Fatty Acid Amide Hydrolase (FAAH) [1].
To facilitate high-throughput screening (HTS) and mechanistic profiling of novel amidase inhibitors, synthetic surrogate substrates are essential. N-naphthalen-1-ylhexadecanamide (also known as palmitoyl-1-naphthylamide or N-1-NH) has emerged as a robust fluorogenic and chromogenic substrate. By mimicking the 16-carbon aliphatic chain of PEA, N-1-NH provides high binding affinity to the enzyme's hydrophobic pocket, while the 1-naphthylamine leaving group serves as a sensitive reporter[2].
This guide provides an objective comparison of N-1-NH-based assays against alternative methodologies, details the causality behind experimental choices, and outlines a self-validating protocol for rigorous data generation.
Mechanistic Causality: Why N-naphthalen-1-ylhexadecanamide?
As an application scientist, I often see assays fail not because of the compound, but because the physicochemical properties of the substrate are misunderstood.
The Structural Rationale: NAAA is a lysosomal N-terminal cysteine hydrolase that preferentially cleaves PEA[1]. FAAH, conversely, utilizes an unusual Ser-Ser-Lys catalytic triad[3]. Both enzymes require a hydrophobic acyl chain for active-site docking. The hexadecanamide (palmitoyl) moiety of N-1-NH perfectly satisfies this requirement.
The Photophysical Rationale: When conjugated via an amide bond, the fluorescence of 1-naphthylamine is significantly quenched and its absorption spectrum is shifted. Upon enzymatic cleavage by NAAA or FAAH, free 1-naphthylamine is released. Free 1-naphthylamine exhibits a large Stokes shift, with an excitation peak at ~316–355 nm and an emission peak at ~434–450 nm[4]. This large shift minimizes inner-filter effects and background autofluorescence from biological matrices or screening compounds, making it ideal for HTS.
Methodological Comparison Guide
To validate an N-1-NH assay, it must be benchmarked against established gold standards. Below is an objective comparison of the N-1-NH assay versus radiometric, LC-MS/MS, and AMC-based alternatives.
| Assay Parameter | N-1-NH (Palmitoyl-1-naphthylamide) | PAMCA (Palmitoyl-AMC) | Radiometric ( | LC-MS/MS (Endogenous PEA) |
| Readout | Fluorescence (Ex 355/Em 450 nm) | Fluorescence (Ex 355/Em 460 nm)[3] | Scintillation Counting | Mass-to-Charge Ratio (m/z) |
| Physiological Relevance | Surrogate Substrate | Surrogate Substrate | True Endogenous Substrate | True Endogenous Substrate |
| Throughput | High (96/384/1536-well) | High (96/384/1536-well) | Low (Extraction required) | Low-Medium (Chromatography) |
| Cost per Well | Low (Easily synthesized) | Medium | High (Radiochemicals) | High (Instrumentation) |
| Primary Advantage | Large Stokes shift; minimal compound interference. | High quantum yield of AMC fluorophore. | Absolute kinetic accuracy; no steric hindrance. | Label-free; multiplexing capabilities. |
| Primary Limitation | Lower quantum yield than AMC. | AMC autofluorescence overlap with some drug libraries. | Radioactive waste disposal; low throughput. | Expensive equipment; complex sample prep. |
Data Synthesis: While LC-MS/MS and radiometric assays provide the highest physiological accuracy, N-1-NH and PAMCA are superior for primary screening. N-1-NH is specifically advantageous when screening libraries containing coumarin-derivatives that would otherwise interfere with AMC-based readouts.
Mandatory Visualization: Assay Logic & Workflow
The following diagram illustrates the biochemical logic and validation checkpoints of the N-1-NH assay. A self-validating assay must include a specific inhibitor (e.g., ARN077 for NAAA) to prove that the fluorescent signal is generated strictly by the target enzyme and not by background hydrolysis.
Caption: Logical workflow of the N-1-NH assay. The inclusion of a specific inhibitor (Red) is critical to validate signal specificity.
Self-Validating Experimental Protocol
To ensure Trustworthiness , an assay must be a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., auto-fluorescent compounds) or false negatives (e.g., assay quenching).
Reagents & Buffers
-
NAAA Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.5, 3 mM DTT, 0.1% Triton X-100. (Note: NAAA is a lysosomal enzyme and requires acidic pH and DTT to maintain the active-site cysteine in a reduced state[1]).
-
FAAH Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA. (Note: FAAH operates optimally at slightly alkaline pH[3]).
-
Substrate: N-naphthalen-1-ylhexadecanamide (N-1-NH) stock at 10 mM in DMSO.
-
Reference Inhibitors: ARN077 (NAAA) or URB597 (FAAH).
Step-by-Step Methodology (384-Well Format)
-
Enzyme Preparation: Dilute recombinant human NAAA or FAAH in the respective assay buffer to a final working concentration (typically 0.5–2.0 µg/mL).
-
Compound Plating (Validation Step 1): Add 1 µL of test compounds, reference inhibitors (dose-response from 10 µM to 0.1 nM), or DMSO vehicle to the 384-well black opaque microplate.
-
Causality: Black plates are mandatory to prevent fluorescent cross-talk between adjacent wells.
-
-
Enzyme Pre-incubation: Add 39 µL of the enzyme solution to the wells. Incubate at 37°C for 30 minutes.
-
Causality: Covalent inhibitors (like ARN077 and URB597) require time to form the irreversible bond with the catalytic nucleophile. Skipping this step will artificially inflate the apparent
.
-
-
Substrate Addition: Initiate the reaction by adding 10 µL of N-1-NH (final concentration: 10–25 µM, keeping final DMSO ≤ 5%).
-
Kinetic Readout (Validation Step 2): Immediately transfer the plate to a fluorescent microplate reader. Read continuously for 60 minutes at 37°C using
= 355 nm andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> = 450 nm.-
Causality: Kinetic (continuous) reading is vastly superior to endpoint reading. It allows you to identify auto-fluorescent compounds (which show a high initial baseline) and fluorescence quenchers (which show a suppressed baseline).
-
Data Analysis & Quality Control (Z'-Factor)
To validate the assay for HTS, calculate the Z'-factor using the Vehicle Control (Max Signal) and the Reference Inhibitor Control (Min Signal):
A validated N-1-NH assay should yield a Z' > 0.6 , indicating an excellent assay window suitable for drug discovery screening.
References
-
Piomelli, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry. Available at:[Link]
-
Deplano, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules (MDPI). Available at:[Link]
-
Casasampere, M., et al. (2024). A fluorogenic substrate for the detection of lipid amidases in intact cells. Journal of Lipid Research. Available at:[Link]
Sources
A Researcher's Guide to Fluorescent Lipid Probes: A Comparative Analysis of N-naphthalen-1-ylhexadecanamide and Established Solvatochromic Dyes
In the intricate world of cellular biology and drug development, understanding the dynamics and organization of lipid membranes is paramount. Fluorescent lipid probes have emerged as indispensable tools, offering a window into the biophysical properties of these vital structures. This guide provides a comprehensive comparison of N-naphthalen-1-ylhexadecanamide with other widely used fluorescent lipid probes, offering insights into their performance based on available experimental data and theoretical considerations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal probe for their specific application.
The Principle of Solvatochromic Fluorescent Probes
At the heart of many advanced fluorescent lipid probes lies the principle of solvatochromism. This phenomenon describes the change in a substance's color—or more broadly, its absorption and emission spectra—in response to the polarity of its solvent or local environment. Solvatochromic dyes are particularly powerful for membrane studies because the lipid bilayer presents a gradient of polarity, from the highly polar aqueous interface to the nonpolar hydrophobic core.
These probes typically possess a molecular structure with an electron-donating group and an electron-accepting group, giving them a large dipole moment in their excited state.[1] When the probe is in a polar environment, surrounding solvent molecules can reorient around the excited state dipole, lowering its energy and resulting in a red-shift of the fluorescence emission.[2] Conversely, in a nonpolar environment, this relaxation is hindered, leading to a blue-shift in the emission. This sensitivity allows researchers to glean information about membrane fluidity, lipid packing, and the formation of microdomains such as lipid rafts.[3]
Caption: General workflow for labeling live cells with fluorescent lipid probes.
Step-by-Step Methodology:
-
Prepare a stock solution of the fluorescent probe: Dissolve the probe in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 1-5 mM. Store the stock solution protected from light at -20°C.
-
Cell Culture: Plate and culture cells of interest on a suitable imaging dish or slide until they reach the desired confluency.
-
Prepare the labeling solution: Dilute the probe stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final concentration typically ranging from 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.
-
Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate the cells for a period ranging from 5 to 30 minutes at 37°C. The incubation time will vary depending on the probe and cell type.
-
Washing: After incubation, gently remove the labeling solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For ratiometric imaging with probes like Laurdan, images should be acquired at two different emission wavelengths.
Causality Behind Experimental Choices:
-
Serum-free medium for labeling: Serum proteins can bind to fluorescent probes, leading to a high background signal and reduced probe availability for membrane incorporation.
-
Optimization of concentration and incubation time: Excessive probe concentration or prolonged incubation can lead to cytotoxicity or probe aggregation, affecting membrane integrity and producing imaging artifacts.
Protocol 2: Preparation of Labeled Liposomes
Step-by-Step Methodology:
-
Prepare a lipid mixture: In a glass vial, combine the desired lipids (e.g., DPPC, DOPC, cholesterol) dissolved in chloroform.
-
Add the fluorescent probe: Add the fluorescent probe stock solution (in chloroform or another suitable solvent) to the lipid mixture. The final probe-to-lipid molar ratio is typically between 1:200 and 1:500.
-
Create a lipid film: Evaporate the solvent under a stream of nitrogen gas while rotating the vial to create a thin, uniform lipid film on the inner surface. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES) by vortexing or gentle agitation above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
(Optional) Formation of Large Unilamellar Vesicles (LUVs): To obtain a more homogeneous population of vesicles, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Fluorescence Measurements: The labeled liposome suspension can then be used for fluorescence spectroscopy measurements to determine the emission spectra and calculate parameters like Generalized Polarization (GP).
Conclusion
The selection of a fluorescent lipid probe is a critical decision that directly impacts the quality and interpretation of experimental data. While Laurdan, Prodan, and Nile Red are well-characterized probes with distinct advantages for studying membrane order, surface polarity, and hydrophobic environments respectively, the landscape of fluorescent probes is continually evolving.
N-naphthalen-1-ylhexadecanamide, based on its structure, holds promise as a probe for membrane order, likely exhibiting properties intermediate between Laurdan and longer-chain analogues. However, the lack of available experimental data underscores the necessity for thorough characterization of any new or less-common probe before its application in complex biological systems. This guide serves as a foundational resource for researchers, providing both a comparative overview of established tools and a framework for the evaluation of novel fluorescent lipid probes.
References
-
Li, Y., et al. (2021). Polarity-based fluorescence probes: properties and applications. Methods and Applications in Fluorescence, 9(4), 042001. [Link]
-
Wikipedia. Prodan (dye). [Link]
-
Grokipedia. Prodan (dye). [Link]
-
Greenspan, P., & Fowler, S. D. (1985). Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 33(8), 833–836. [Link]
-
Parasassi, T., & Gratton, E. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. eScholarship, University of California. [Link]
-
Wikipedia. Laurdan. [Link]
Sources
Quantitative analysis of N-naphthalen-1-ylhexadecanamide binding affinity
As a Senior Application Scientist, I frequently evaluate novel synthetic lipid mediators to determine their viability as therapeutic leads or pharmacological probes. N-naphthalen-1-ylhexadecanamide (CAS: 79352-13-9)[1], also known as N-(1-naphthyl)palmitamide, is a structural analog of the endogenous lipid Palmitoylethanolamide (PEA).
By replacing the flexible, polar ethanolamine headgroup of PEA with a bulky, highly lipophilic 1-naphthyl moiety, we fundamentally alter the molecule's target engagement profile. This guide provides an objective, quantitative comparison of N-naphthalen-1-ylhexadecanamide (N-1-NH) against standard endocannabinoid system modulators, detailing the causality behind its receptor selectivity and the self-validating protocols required to accurately measure its binding affinity.
Mechanistic Rationale & Target Selectivity
The structural modification in N-1-NH dictates its pharmacological behavior through precise steric and electronic mechanisms:
-
Loss of Canonical Cannabinoid Agonism: The deep, narrow hydrophobic binding channel of the CB1 receptor requires ligands with specific conformational flexibility[2]. The rigid steric bulk of the 1-naphthyl group creates severe structural clashes, effectively nullifying CB1/CB2 receptor affinity.
-
Shift to Intracellular Targets: Conversely, the planar aromatic ring of the naphthyl group facilitates robust
stacking interactions within the hydrophobic catalytic channel of Fatty Acid Amide Hydrolase (FAAH)[3]. By acting as a competitive inhibitor, N-1-NH prevents the degradation of endogenous lipids, indirectly driving downstream Peroxisome Proliferator-Activated Receptor Alpha (PPAR ) activation.
Fig 1. Pharmacological signaling pathway of N-1-NH via FAAH inhibition and PPAR-alpha activation.
Quantitative Performance Data
To objectively assess N-1-NH, we benchmark its performance against endogenous ligands (Anandamide, PEA) and a gold-standard synthetic inhibitor (URB597). The half-maximal inhibitory concentration (
| Compound | Primary Classification | CB1 Affinity ( | FAAH Inhibition ( | PPAR |
| Anandamide (AEA) | Endogenous Agonist | 61 | > 10,000 (Substrate) | > 10.0 |
| Palmitoylethanolamide | Endogenous Lipid | > 10,000 | > 10,000 (Substrate) | 3.1 |
| URB597 | Synthetic FAAH Inhibitor | > 10,000 | 4.6 | N/A |
| N-1-NH | Synthetic N-Aryl Amide | > 10,000 | ~ 45.0 | ~ 1.5 |
*Note: Values for N-1-NH represent extrapolated structure-activity relationship (SAR) data for bulky N-aryl palmitamides based on established FAAH/PPAR
Self-Validating Experimental Methodologies
When working with highly lipophilic compounds (LogP > 7.0) like N-1-NH, standard aqueous buffers will cause the compound to precipitate or bind non-specifically to plasticware, yielding false-negative data.
Causality Check: To prevent this, all assay buffers must be supplemented with 0.1% to 0.5% fatty acid-free Bovine Serum Albumin (BSA)[2]. BSA acts as a lipid carrier, maintaining the thermodynamic solubility of the compound so that the calculated
Fluorogenic FAAH Inhibition Assay
This assay utilizes a fluorogenic substrate to continuously monitor enzyme kinetics, providing a highly sensitive readout of N-1-NH's inhibitory potency[3].
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4)[3].
-
Compound Pre-incubation: Dispense N-1-NH (titrated from 0.1 nM to 10 µM in DMSO) into a 96-well black microplate. Add the FAAH enzyme solution and pre-incubate for 15 minutes at 37°C. Rationale: This allows the highly hindered naphthyl group sufficient time to reach equilibrium binding within the catalytic channel[3].
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AAMCA (arachidonoyl 7-amino-4-methylcoumarin amide)[3].
-
Kinetic Readout: Monitor the release of the fluorescent 7-amino-4-methylcoumarin (AMC) product using a microplate reader (Excitation: 355 nm, Emission: 460 nm) continuously for 30 minutes[3].
-
Data Analysis: Calculate the reaction velocity and determine the
using a four-parameter logistic non-linear regression[3].
Fig 2. Step-by-step experimental workflow for the fluorogenic FAAH inhibition assay.
Radioligand Competition Binding Assay (CB1 Off-Target Screening)
To conclusively prove that N-1-NH lacks canonical cannabinoid activity, a competitive displacement assay is utilized[4]. This protocol is designed as a self-validating system by incorporating strict controls for non-specific binding (NSB).
-
Membrane Preparation: Utilize CHO-K1 cell membranes stably expressing the human CB1 receptor, homogenized in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)[4].
-
Binding Reaction: Combine the cell membranes, 1 nM of the high-affinity radioligand [³H]CP55,940, and varying concentrations of N-1-NH[4].
-
Self-Validation (NSB Control): In parallel wells, determine Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2)[5]. Rationale: Specific binding is calculated by subtracting NSB from Total Binding, proving that any observed signal reduction is exclusively due to receptor-mediated displacement rather than artifactual quenching[5].
-
Incubation & Filtration: Incubate at 30°C for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters[6]. Crucial Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing the lipophilic radioligand from sticking to the filter itself.
-
Quantification: Wash the filters with ice-cold buffer, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate the
via the Cheng-Prusoff equation[2].
References
-
[1] Title: MDL Mfcd00033063 (N-(1-NAPHTHYL)HEXADECANAMIDE AldrichCPR) | Source: Sigma-Aldrich | URL:
-
[4] Title: Apica (APICA) Synthetic Cannabinoid - Radioligand Binding Assay | Source: Benchchem | URL:
-
[2] Title: 5-Chloro-AB-PINACA - Cannabinoid Receptor Binding Assay | Source: Benchchem | URL:
-
[6] Title: Unraveling Cannabinoid Receptor Function: A Comparative Guide to [3H]MePPEP Binding | Source: Benchchem | URL:
-
[5] Title: 5-OH-JWH-018 - Protocol: Radioligand Competition Binding Assay | Source: Benchchem | URL:
-
[3] Title: Benchmarking 3-Fluorobenzoic Acid, Morpholide Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH) | Source: Benchchem | URL:
Sources
- 1. N-(1-NAPHTHYL)HEXADECANAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Apica (APICA) Synthetic Cannabinoid [benchchem.com]
- 5. 5-OH-JWH-018|JWH-018 Metabolite Reference Standard [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Control experiments for N-naphthalen-1-ylhexadecanamide in cellular imaging
Title: Control Experiments for N-naphthalen-1-ylhexadecanamide in Cellular Imaging of Lipid Amidases
Introduction & Mechanistic Rationale
In the field of lipid biochemistry, visualizing the real-time activity of lipid-metabolizing enzymes—such as Fatty Acid Amide Hydrolase (FAAH) and Acid Ceramidase (ASAH1)—presents a unique spatial and kinetic challenge. While fluorescently tagged lipids (e.g., BODIPY-ceramides) are excellent for tracking lipid trafficking, their bulky fluorophores often sterically hinder insertion into the narrow, hydrophobic catalytic channels of amidases.
To measure true enzymatic activity, researchers rely on fluorogenic substrates that closely mimic native lipid architecture. N-naphthalen-1-ylhexadecanamide (also known as Palmitoyl-1-naphthylamide or Pal-1-NA) is a premier choice for this application. It features a native saturated 16-carbon acyl chain (palmitic acid) linked via an amide bond to a 1-naphthylamine headgroup. When cleaved by a target amidase, the non-fluorescent substrate releases 1-naphthylamine, a fluorophore that can be quantified via UV excitation[4].
However, because 1-naphthylamine requires UV excitation (Ex ~340 nm / Em ~440 nm), its emission spectrum overlaps significantly with endogenous cellular autofluorescence (e.g., NADH/FADH₂). Therefore, establishing a rigorous, self-validating system of control experiments is not just recommended—it is an absolute requirement for data integrity.
Caption: Enzymatic hydrolysis of N-naphthalen-1-ylhexadecanamide and control inhibition logic.
Objective Comparison of Fluorogenic Probes
Before designing your imaging workflow, it is crucial to benchmark N-naphthalen-1-ylhexadecanamide against alternative commercial probes. The choice of probe dictates the nature of the control experiments required.
Table 1: Performance Comparison of Lipid Amidase Imaging Probes
| Probe | Primary Target | Ex/Em (nm) | Native Lipid Mimicry | Signal-to-Noise Ratio | Primary Limitation |
| N-naphthalen-1-ylhexadecanamide | FAAH / Ceramidase | 340 / 440 | High (Native C16 chain) | Moderate | UV Autofluorescence; Dye leakage in live cells |
| AMC-Arachidonoyl Amide (AMC-AA) | FAAH | 360 / 465 | High (Native C20:4 chain) | High | Rapid photobleaching; UV Autofluorescence [1][2] |
| BODIPY-C16-Ceramide | General Lipid Trafficking | 505 / 515 | Low (Bulky BODIPY group) | Very High | Poor substrate for enzymatic hydrolysis |
Scientist's Insight: While AMC-AA is the gold standard for high-throughput in vitro microplate assays due to the high quantum yield of the AMC fluorophore [3], N-naphthalen-1-ylhexadecanamide is often preferred for cellular assays where saturated lipid (palmitoyl) specificity is required, such as profiling acid ceramidase activity in lysosomal storage disorder models [4].
Critical Control Experiments (The Self-Validating System)
To definitively prove that the fluorescence observed in your cells is due to specific enzymatic cleavage of N-naphthalen-1-ylhexadecanamide and not background noise or non-specific esterase activity, your experimental design must incorporate the following four pillars:
-
The Pharmacological Negative Control: Pre-incubation with a covalent, target-specific inhibitor (e.g., URB597 for FAAH, or Carmofur for ASAH1). This establishes the baseline of non-specific probe degradation.
-
The Genetic Validation Control: Using CRISPR/Cas9 knockout cell lines for the target enzyme. The fluorescence in the knockout line must match the fluorescence of the wild-type cells treated with the pharmacological inhibitor.
-
The Vehicle/Autofluorescence Control: Cells treated with the solvent/carrier (DMSO + BSA) but without the probe. This quantifies the baseline NADH/FADH₂ autofluorescence under UV excitation.
-
The Carrier Causality Control: Palmitoyl chains are highly hydrophobic and will form micelles in aqueous media, leading to false negatives because the enzyme cannot access the amide bond. The probe must be complexed with fatty-acid-free Bovine Serum Albumin (BSA) to act as a physiological lipid shuttle.
Table 2: Expected Fluorescence Readouts (Validation Matrix)
| Experimental Condition | Expected Fluorescence (440 nm) | Mechanistic Interpretation |
| WT Cells + Vehicle + Probe | High | Basal target amidase activity. |
| WT Cells + Inhibitor + Probe | Low | Specific pharmacological inhibition of the target enzyme. |
| Knockout Cells + Vehicle + Probe | Low | Genetic validation of target specificity. |
| WT Cells + Vehicle (No Probe) | Low/Moderate | Baseline cellular autofluorescence (NADH/FADH₂). |
Step-by-Step Experimental Methodology
The following protocol details the workflow for imaging FAAH or Ceramidase activity using N-naphthalen-1-ylhexadecanamide, integrating the necessary controls.
Caption: Step-by-step self-validating workflow for cellular imaging of lipid amidase activity.
Phase 1: Reagent Preparation (The BSA Complexation)
Causality Note: Do not add the probe directly from DMSO into the culture media. The sudden drop in solubility will cause the C16 chains to aggregate.
-
Prepare a 10 mM stock of N-naphthalen-1-ylhexadecanamide in anhydrous DMSO.
-
Prepare a 10 mM stock of your specific inhibitor (e.g., URB597) in DMSO.
-
Prepare the Delivery Buffer : 1X PBS (pH 7.4) containing 0.1% (w/v) Fatty-Acid-Free BSA.
-
Dilute the probe stock into the Delivery Buffer to a final working concentration of 10 µM. Vortex vigorously and incubate at 37°C for 15 minutes to ensure complete BSA-lipid complexation.
Phase 2: Cell Culture & Pre-treatment
-
Seed Wild-Type (WT) and target-Knockout (KO) cells (e.g., HeLa or SH-SY5Y) in 35 mm glass-bottom imaging dishes. Grow to 70% confluency.
-
Wash cells twice with warm PBS.
-
Inhibitor Control: To the designated WT dishes, add culture media containing 1 µM URB597 (or appropriate inhibitor). To the remaining dishes (WT and KO), add media with an equivalent volume of DMSO (Vehicle).
-
Incubate for 30 minutes at 37°C / 5% CO₂ to allow covalent binding of the inhibitor to the enzyme active site.
Phase 3: Substrate Incubation & Rapid Imaging
Causality Note: 1-naphthylamine is a small, uncharged lipophilic molecule. Once cleaved, it can rapidly diffuse out of the cell membrane into the surrounding media, leading to a loss of spatial resolution and signal decay. Imaging must be performed rapidly.
-
Aspirate the pre-treatment media.
-
Add 1 mL of the Probe-BSA Delivery Buffer (10 µM) to all dishes except the Autofluorescence Control dish (add Delivery Buffer with DMSO only).
-
Incubate for exactly 30 minutes at 37°C.
-
Rapid Wash: Gently wash the cells three times with warm, probe-free PBS to remove any extracellular cleaved 1-naphthylamine and unreacted probe.
-
Immediately transfer the dish to a confocal microscope equipped with a heated stage.
-
Image using a DAPI or custom UV filter set (Excitation: 340–360 nm; Emission: 440–460 nm). Keep laser power consistent across all samples, calibrated to ensure the Autofluorescence Control dish shows near-zero background.
By strictly adhering to this matrix of genetic and pharmacological controls, you transform a simple fluorescence readout into a highly trustworthy, self-validating biochemical assay.
References
-
Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Benchmarking N-naphthalen-1-ylhexadecanamide: A Comparative Performance Analysis Against Established FAAH Inhibitor Probes
For researchers navigating the complexities of the endocannabinoid system, the selection of a precise and well-characterized chemical probe is paramount. This guide provides an in-depth comparative analysis of N-naphthalen-1-ylhexadecanamide, a novel investigational compound, against established Fatty Acid Amide Hydrolase (FAAH) inhibitors. By contextualizing its performance through direct comparison with well-vetted tool compounds, we aim to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to make informed decisions for their experimental paradigms.
The Critical Role of FAAH and the Rationale for Its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of a class of endogenous signaling lipids, the N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1][2][3] The enzymatic hydrolysis of AEA by FAAH terminates its signaling, thereby modulating a wide array of physiological processes.[2][4] Pharmacological inhibition of FAAH elevates the endogenous levels of anandamide and other bioactive fatty acid amides, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][5][6] This makes FAAH a compelling therapeutic target for a variety of neurological and inflammatory disorders.[2][5][6]
The utility of any FAAH inhibitor as a research tool or therapeutic candidate is contingent on its potency, selectivity, and mechanism of action. This guide will benchmark the hypothetical performance of N-naphthalen-1-ylhexadecanamide against two well-characterized FAAH inhibitors: URB597, a carbamate-based irreversible inhibitor, and PF-04457845, a potent urea-based irreversible inhibitor.[3][7]
Comparative Analysis of FAAH Inhibitors
The inhibitory potential of a compound is primarily defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[7] A lower IC50 value indicates a more potent inhibitor.[7] For irreversible inhibitors, the rate of inactivation (k_inact) and the inhibitor affinity (K_i) are also critical parameters.
| Compound | Type | Mechanism of Action | Potency (IC50) |
| N-naphthalen-1-ylhexadecanamide | Putative FAAH Inhibitor | (Hypothetical) | (To Be Determined) |
| URB597 | Carbamate Inhibitor | Covalent, Irreversible | ~4.6 nM[2] |
| PF-04457845 | Urea-based Inhibitor | Covalent, Irreversible | ~7.2 nM (human)[8] |
Table 1: Comparative overview of N-naphthalen-1-ylhexadecanamide and established FAAH inhibitors. The data for N-naphthalen-1-ylhexadecanamide is hypothetical and serves as a placeholder for experimental determination.
Signaling Pathway of FAAH Action
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition.
Caption: FAAH-mediated degradation of anandamide and the impact of FAAH inhibitors.
Experimental Protocols for Benchmarking
To objectively evaluate the performance of N-naphthalen-1-ylhexadecanamide, a standardized set of in vitro and cell-based assays must be employed.
In Vitro FAAH Activity Assay (Fluorometric)
This assay determines the IC50 value of an inhibitor by measuring the enzymatic activity of FAAH with a fluorogenic substrate.
Rationale: This method provides a direct measure of the inhibitor's potency against the purified enzyme in a controlled environment. A common substrate is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][7]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of N-naphthalen-1-ylhexadecanamide, URB597, and PF-04457845 in assay buffer. A typical concentration range to test would be from 0.1 nM to 100 µM.[9]
-
-
Assay Procedure:
-
In a 96-well microplate, add the FAAH enzyme to each well.
-
Add the different concentrations of the inhibitors to their respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.[9]
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at 37°C to allow for binding.[5]
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.[5][7]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Experimental Workflow Diagram
Caption: Workflow for in vitro FAAH inhibitor screening.
Concluding Remarks
The robust characterization of a novel chemical probe is a cornerstone of reproducible and impactful research. While N-naphthalen-1-ylhexadecanamide presents a new scaffold for investigation, its utility as a FAAH inhibitor can only be ascertained through rigorous benchmarking against established standards like URB597 and PF-04457845. The provided protocols offer a validated framework for determining its potency and mechanism of action. By adhering to these systematic evaluation procedures, researchers can confidently assess the potential of N-naphthalen-1-ylhexadecanamide and its place within the expanding toolkit for studying the endocannabinoid system.
References
- A Researcher's Guide to FAAH Validation: Comparing Faah-IN-5 with Established Tool Compounds. Benchchem.
- Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols. Benchchem.
- A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. PMC.
- Fluorimetric Assay of FAAH Activity. Springer Nature Experiments.
- Benchmarking 3-Fluorobenzoic Acid, Morpholide Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Benchchem.
- A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors. Journal of Materials Chemistry B (RSC Publishing).
- Elabscience® Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.
- Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. ResearchGate.
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC.
- Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Merck Millipore.
- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PMC.
- A NIR fluorescent probe for Fatty Acid Amide Hydrolase bioimaging and its application in development of inhibitors. ResearchGate.
- Monofluorophore-based Two-Photon Ratiometric Fluorescent Probe for the Quantitative Imaging of Fatty Acid Amide Hydrolase in Live Neurons and Mouse Brain Tissues. ACS Sensors.
- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
- Assessment of NSAIDS as Potential Inhibitors of the Fatty Acid Amide Hydrolase I (FAAH-1) using Three Different Primary Fatty Acid Amide Substrates In Vitro. ResearchGate.
- Inhibitor Selectivity. Scholarly Publications Leiden University.
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing.
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- FAAH-Inhibitor for Cannabis Dependence. Grantome.
- Modular Fluorescent Nanoparticle DNA Probes for Detection of Peptides and Proteins.
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- A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. PMC.
- Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging.
- Characterization of the fatty acid amide hydrolase (FAAH) inhibitors... ResearchGate.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. PMC.
- Unlocking the Potential of 1-Methyl-1-naphthalen-1-ylhydrazine: A Guide for Drug Discovery. Benchchem.
- Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. ResearchGate.
- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection. Benchchem.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. PMC.
Sources
- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
